An In-depth Technical Guide to 5-Amino-2,4-difluorophenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 5-Amino-2,4-difluorophenol (CAS...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 5-Amino-2,4-difluorophenol (CAS No: 113512-71-3), a key intermediate in pharmaceutical and chemical synthesis.
Core Chemical Properties
5-Amino-2,4-difluorophenol is a difluorinated aromatic amine and phenol (B47542) derivative. The presence of fluorine atoms significantly influences its chemical and physical properties, including its acidity, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.[1] It is a solid at room temperature, appearing as a brown powder.[2]
Quantitative Data Summary
The key physicochemical properties of 5-Amino-2,4-difluorophenol are summarized in the table below for easy reference and comparison.
The molecular structure of 5-Amino-2,4-difluorophenol consists of a benzene (B151609) ring substituted with one amino group, one hydroxyl group, and two fluorine atoms. The IUPAC name for this compound is 5-amino-2,4-difluorophenol.
InChI: InChI=1S/C6H5F2NO/c7-4-1-5(9)6(10)2-3(4)8/h1-2,10H,8H2 (Generated from SMILES)
The arrangement of these functional groups on the aromatic ring gives rise to its specific chemical reactivity and potential for forming various derivatives.
An In-depth Technical Guide to 5-Amino-2,4-difluorophenol (CAS: 113512-71-3)
For Researchers, Scientists, and Drug Development Professionals Abstract: 5-Amino-2,4-difluorophenol is a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique sub...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Amino-2,4-difluorophenol is a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an amine, a hydroxyl group, and two fluorine atoms, makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutics. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a final drug candidate. This guide provides a comprehensive overview of its physicochemical properties, key applications in drug discovery, detailed experimental protocols, and essential safety information.
Physicochemical Properties
5-Amino-2,4-difluorophenol is typically a solid at room temperature.[1][2] Its properties are summarized in the table below. Proper storage involves keeping it in a dark, well-ventilated place under an inert atmosphere.[1]
The structure of 5-Amino-2,4-difluorophenol consists of a benzene (B151609) ring substituted with a hydroxyl group at position 1, two fluorine atoms at positions 2 and 4, and an amino group at position 5.[1] This arrangement makes the amino group a key nucleophilic center for further chemical modifications.
Expected Spectroscopic Data:
¹H NMR: The spectrum would show distinct signals for the two aromatic protons, which would appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The protons of the amine (-NH₂) and hydroxyl (-OH) groups would likely appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
¹³C NMR: The carbon spectrum would display six signals for the aromatic carbons. The chemical shifts of the carbons directly bonded to fluorine would show large one-bond C-F coupling constants. Carbons at the ortho and meta positions relative to the fluorine atoms would exhibit smaller two- and three-bond coupling constants, respectively.
¹⁹F NMR: Two distinct signals would be expected, one for each fluorine atom, with their coupling to each other (meta-coupling) and to adjacent protons being observable.
Applications in Drug Discovery and Medicinal Chemistry
5-Amino-2,4-difluorophenol serves as a critical intermediate in the synthesis of pharmacologically active molecules, most notably in the field of oncology and inflammatory diseases.
3.1 Kinase Inhibitors
The difluorophenol moiety is a recognized pharmacophore that can engage in favorable polar interactions within the ATP-binding site of various kinases.[5] Kinases are crucial enzymes that regulate cellular signaling, and their dysregulation is a hallmark of cancer.[6]
5-Amino-2,4-difluorophenol is used as a nucleophile in nucleophilic aromatic substitution (SₙAr) reactions with heterocyclic scaffolds, such as dichloropyrimidines, to construct the core of kinase inhibitors.[7][8] This approach is used to develop inhibitors for a range of targets, including:
Receptor Tyrosine Kinases (RTKs): These are key targets in cancer therapy, and aminophenol derivatives are used to build scaffolds that inhibit their activity.[6][9]
Vaccinia-Related Kinases (VRK1 and VRK2): The difluorophenol group has been shown to interact with conserved residues in the ATP-binding pocket of these kinases, making it a valuable component in inhibitor design.[5]
Aurora Kinases: These are involved in cell cycle regulation, and pyrimidine-based inhibitors derived from related building blocks target these enzymes.[7]
The presence of fluorine can increase the metabolic stability and binding affinity of the final compound.
3.2 Other Pharmaceutical Applications
The compound is also described as a precursor in the synthesis of antibiotics and other bioactive molecules, leveraging the reactivity of its amino group for building more complex structures.[3]
Key Experimental Protocols
The following are representative experimental methodologies for the synthesis and application of 5-Amino-2,4-difluorophenol.
4.1 Synthesis of 5-Amino-2,4-difluorophenol
The most common route to synthesize 5-Amino-2,4-difluorophenol is through the chemical reduction of its nitro precursor, 2,4-Difluoro-5-nitrophenol (CAS 113512-57-5).
Protocol: Catalytic Hydrogenation
In a suitable reaction vessel, dissolve 2,4-Difluoro-5-nitrophenol (1.0 eq) in a solvent such as ethanol (B145695) or ethyl acetate.
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
Seal the vessel and purge with hydrogen gas.
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Once complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-2,4-difluorophenol, which can be further purified by recrystallization or column chromatography.
4.2 Synthesis of a Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Intermediate
This protocol describes a typical SₙAr reaction where 5-Amino-2,4-difluorophenol acts as a nucleophile.
Protocol: Nucleophilic Aromatic Substitution
To a solution of 5-Amino-2,4-difluorophenol (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a dichlorinated heterocyclic compound such as 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq).[6]
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture to act as an HCl scavenger.
Heat the reaction mixture, typically to 80-100°C, for several hours (e.g., 12 hours).[6]
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and pour it into ice-water to precipitate the product.
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield the desired kinase inhibitor intermediate. Further purification can be achieved via column chromatography.
Mandatory Visualizations
The following diagrams illustrate the synthetic utility and mechanism of action related to 5-Amino-2,4-difluorophenol.
Caption: Synthetic workflow for a kinase inhibitor using 5-Amino-2,4-difluorophenol.
Caption: Mechanism of an ATP-competitive kinase inhibitor derived from the core scaffold.
Safety and Handling
5-Amino-2,4-difluorophenol is a chemical that requires careful handling in a laboratory setting.
Technical Guide: Physicochemical Properties of 5-Amino-2,4-difluorophenol
Audience: Researchers, scientists, and drug development professionals. This document provides core physicochemical data for 5-Amino-2,4-difluorophenol (CAS No: 113512-71-3), a fluorinated aromatic compound relevant to or...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
This document provides core physicochemical data for 5-Amino-2,4-difluorophenol (CAS No: 113512-71-3), a fluorinated aromatic compound relevant to organic synthesis and pharmaceutical research.
Core Molecular Data
The fundamental molecular properties of 5-Amino-2,4-difluorophenol have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical method development, and structural elucidation.
The data presented in this guide is based on standardized computational and analytical methods commonly accepted in the chemical industry.
Molecular Formula Determination: The formula is derived from the known covalent structure of the molecule, which consists of a phenol (B47542) ring substituted with one amino and two fluorine groups.
Molecular Weight Calculation: The molecular weight is computationally derived from the molecular formula (C₆H₅F₂NO) using the standard atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Fluorine (18.998 u), Nitrogen (14.007 u), and Oxygen (15.999 u). The reported value of 145.11 g/mol is consistent across multiple chemical data providers[1][2].
Logical Data Relationship
The relationship between the compound's identity, its elemental composition (formula), and its molar mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this logical hierarchy.
Fig. 1: Relationship between Compound, Formula, and Molecular Weight.
Spectroscopic Data for 5-Amino-2,4-difluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a summary of available spectroscopic information for the compound 5-Amino-2,4-difluorophenol (CAS No. 113512-71-3). D...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of available spectroscopic information for the compound 5-Amino-2,4-difluorophenol (CAS No. 113512-71-3). Despite a comprehensive search of publicly available databases and literature, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound could not be located. This document addresses this data gap by presenting the known physical and chemical properties of 5-Amino-2,4-difluorophenol. Furthermore, as a proxy for understanding its potential spectroscopic characteristics, this guide provides detailed experimental data and protocols for a closely related isomer, 4-Amino-2,5-difluorophenol. This information is intended to serve as a valuable reference point for researchers working with and synthesizing fluorinated aminophenols.
Introduction to 5-Amino-2,4-difluorophenol
5-Amino-2,4-difluorophenol is a fluorinated aromatic compound with potential applications as a building block in medicinal chemistry and materials science.[1] The presence of fluorine atoms can significantly influence a molecule's physicochemical properties, such as its acidity, basicity, lipophilicity, and metabolic stability. The compound has a molecular formula of C₆H₅F₂NO and a molecular weight of 145.11 g/mol .[1] It is described as a solid at room temperature.[1]
Spectroscopic Data (Representative Isomer: 4-Amino-2,5-difluorophenol)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data for 4-Amino-2,5-difluorophenol
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
9.03
s
1H
OH
6.64-6.53
m
1H
Ar-H
4.67
s
2H
NH₂
Solvent: DMSO-d₆
¹³C NMR Data for 4-Amino-2,5-difluorophenol
Due to the lack of publicly available experimental ¹³C NMR data for 4-Amino-2,5-difluorophenol, a table for these values cannot be provided at this time.
Infrared (IR) Spectroscopy
Specific experimental IR data for 4-Amino-2,5-difluorophenol is not available in the searched resources. However, the expected characteristic absorption bands for the functional groups present in the molecule are listed below.
Predicted IR Absorption Bands for Aminophenols
Wavenumber (cm⁻¹)
Functional Group
Vibration Mode
3400-3200
O-H, N-H
Stretching
1620-1560
N-H
Bending
1500-1400
C=C
Aromatic Ring Stretching
1300-1200
C-O
Stretching
1250-1000
C-F
Stretching
1200-1000
C-N
Stretching
Mass Spectrometry (MS)
The exact mass of 5-Amino-2,4-difluorophenol is 145.0339 g/mol . In a mass spectrum, one would expect to observe the molecular ion peak [M]⁺ at or near this m/z value. Fragmentation patterns would likely involve the loss of small molecules such as CO, HCN, or HF.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic compounds like aminophenols.
NMR Spectroscopy
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical to avoid interfering signals. ¹H and ¹³C NMR spectra are then acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.
IR Spectroscopy
Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are typically acquired using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques discussed.
Caption: General workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: General workflow for Infrared (IR) spectroscopy.
Caption: General workflow for Mass Spectrometry (MS).
Conclusion
While direct experimental spectroscopic data for 5-Amino-2,4-difluorophenol remains elusive in the public domain, this guide provides a foundational understanding of its properties and expected spectral behavior. The included data for the isomer 4-Amino-2,5-difluorophenol, along with generalized experimental protocols and workflows, offers a valuable resource for researchers in the field. It is recommended that researchers synthesizing or working with 5-Amino-2,4-difluorophenol perform their own analytical characterization to obtain definitive spectroscopic data.
An In-Depth Technical Guide to the Synthesis of 5-Amino-2,4-difluorophenol
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a primary synthetic pathway for 5-Amino-2,4-difluorophenol, a key intermediate in the development...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic pathway for 5-Amino-2,4-difluorophenol, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway to facilitate understanding and replication in a laboratory setting.
Overview of the Synthetic Pathway
The synthesis of 5-Amino-2,4-difluorophenol is typically achieved through a two-step process. The first step involves the nitration of a substituted difluorophenyl precursor to introduce a nitro group at the desired position. The subsequent and final step is the reduction of the nitro group to an amine, yielding the target molecule. This pathway is favored for its relatively straightforward execution and the availability of starting materials.
A two-step synthesis pathway for 5-Amino-2,4-difluorophenol.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis, providing a clear comparison of the expected outcomes.
In a reaction vessel, dissolve 2,4-difluorophenyl ethyl carbonate (3.1 g, 16 mmol) in sulfuric acid (10 mL) and cool the solution to 0 °C in an ice bath.
Slowly add nitric acid (0.78 mL, 19 mmol) to the reaction mixture, ensuring the temperature is maintained at approximately 0 °C.
Allow the reaction to proceed for 15 minutes at 0 °C.
Terminate the reaction by pouring the mixture into ice-cold water (70 mL).
Extract the product with ethyl acetate (2 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the nitro intermediate as a thick syrup.
Dissolve the nitro product in methanol (20 mL) and add solid sodium bicarbonate (4.0 g, 47 mmol).
Stir the mixture for 16 hours at room temperature.
Filter the mixture and concentrate the filtrate.
Dissolve the resulting solid in water (20 mL) and acidify with 3M HCl solution to a pH of approximately 5.
Extract the final product with dichloromethane (3 x 25 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,4-difluoro-5-nitrophenol (2.34 g, 84% yield).
Step 2: Synthesis of 5-Amino-2,4-difluorophenol
This procedure details the catalytic hydrogenation of 2,4-difluoro-5-nitrophenol to produce 5-Amino-2,4-difluorophenol.
Materials:
2,4-Difluoro-5-nitrophenol
Methanol
10% Palladium on Carbon (Pd/C) catalyst
Hydrogen gas (H₂)
Nitrogen gas (N₂)
Celite or a similar filter aid
Procedure:
In a hydrogenation vessel, dissolve 2,4-difluoro-5-nitrophenol (e.g., 2.0 g, 11.4 mmol) in methanol (50 mL).
Carefully add 10% Pd/C catalyst (e.g., 0.2 g, 10 wt%) to the solution.
Seal the vessel and purge the system with nitrogen gas to remove any air.
Introduce hydrogen gas into the vessel, typically to a pressure of 1-4 atm.
Stir the reaction mixture vigorously at room temperature for 3-5 hours, or until the reaction is complete (monitored by TLC or LC-MS).
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Wash the filter cake with a small amount of methanol.
Combine the filtrate and washings, and concentrate under reduced pressure to yield 5-Amino-2,4-difluorophenol as a solid. The product can be further purified by recrystallization if necessary.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of 5-Amino-2,4-difluorophenol.
General experimental workflow for the synthesis of 5-Amino-2,4-difluorophenol.
Exploratory
Technical Guide: Stability and Storage of 5-Amino-2,4-difluorophenol
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Amino-2,4-difluorophenol, a key in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Amino-2,4-difluorophenol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific public data on this compound, this document synthesizes information from structurally related aminophenols and general principles of chemical stability. It outlines potential degradation pathways under various stress conditions, including hydrolysis, oxidation, thermolysis, and photolysis. Detailed, albeit representative, experimental protocols for conducting forced degradation studies and developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method are provided. This guide serves as a practical resource for ensuring the integrity and purity of 5-Amino-2,4-difluorophenol in research and development settings.
Introduction
5-Amino-2,4-difluorophenol is a fluorinated aromatic amine of significant interest in medicinal chemistry and drug development. The inherent reactivity of the amino and hydroxyl functional groups, coupled with the electronic effects of the fluorine substituents, dictates its stability profile. Understanding the factors that influence the degradation of this compound is critical for establishing appropriate storage and handling procedures, ensuring the reliability of experimental results, and maintaining the quality of pharmaceutical intermediates. This guide details the likely stability characteristics of 5-Amino-2,4-difluorophenol and provides a framework for its empirical evaluation.
Recommended Storage and Handling
Proper storage is essential to maintain the purity and stability of 5-Amino-2,4-difluorophenol. Based on information for analogous compounds and general best practices for fine chemicals, the following conditions are recommended.
Table 1: Recommended Storage and Handling Conditions
Parameter
Recommendation
Rationale
Temperature
Store in a freezer, under -20°C for long-term storage. Room temperature is acceptable for short-term use.
Low temperatures slow down potential degradation reactions.
Atmosphere
Store under an inert atmosphere (e.g., argon or nitrogen).
The amino and phenol (B47542) groups are susceptible to oxidation.
Light
Protect from light by using amber vials or storing in a dark place.
Aromatic amines and phenols can be light-sensitive and undergo photodegradation.
Container
Use a tightly sealed, chemically resistant container (e.g., glass).
Prevents exposure to moisture and air.
Handling
Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
To prevent chemical exposure and ensure personnel safety.
Potential Degradation Pathways
Forced degradation studies are crucial for identifying potential degradation products and understanding the chemical behavior of a substance under stress. The primary degradation pathways for 5-Amino-2,4-difluorophenol are anticipated to be oxidation, with potential contributions from hydrolysis, photolysis, and thermolysis.
dot
Caption: Potential Degradation Pathways for 5-Amino-2,4-difluorophenol.
Oxidative Degradation
The aminophenol moiety is highly susceptible to oxidation, which is likely the primary degradation pathway.[1][2][3][4][5] Oxidation can be initiated by atmospheric oxygen, especially in the presence of metal ions or light, or by oxidizing agents. The initial step is often the formation of a phenoxy radical, which can then lead to the formation of quinone-imine structures and further polymerize into colored, high-molecular-weight impurities.[3]
Hydrolytic Degradation
While the amide bond is known to undergo hydrolysis, the aromatic amine and phenol groups in 5-Amino-2,4-difluorophenol are generally stable to hydrolysis under neutral conditions.[6][7][8] However, under strongly acidic or basic conditions and elevated temperatures, degradation may occur, potentially leading to hydroxylation or other modifications of the aromatic ring.
Photolytic Degradation
Exposure to ultraviolet (UV) or visible light can induce photochemical reactions in aromatic amines.[9][10][11][12] This can lead to the formation of colored degradation products through complex radical-mediated pathways. The extent of degradation depends on the wavelength and intensity of the light source.
Thermal Degradation
At elevated temperatures, 5-Amino-2,4-difluorophenol may undergo thermal decomposition. The presence of fluorine atoms generally increases the thermal stability of aromatic compounds.[13][14] However, at sufficiently high temperatures, decomposition can occur, leading to the release of volatile products and the formation of a carbonaceous residue.[15]
Experimental Protocols for Stability Studies
To empirically determine the stability of 5-Amino-2,4-difluorophenol, a series of forced degradation studies should be conducted. A stability-indicating analytical method, such as HPLC, is essential for separating the parent compound from its degradation products.
dot
Caption: Workflow for Forced Degradation Studies.
Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC method with UV detection is generally suitable for the analysis of aromatic amines. The goal is to develop a method that can resolve the main peak of 5-Amino-2,4-difluorophenol from all potential degradation products.
Table 2: Representative HPLC Method Parameters
Parameter
Condition
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
10% to 90% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
280 nm
Injection Volume
10 µL
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Forced Degradation Protocols
The following are representative protocols for stress testing. The conditions may need to be adjusted to achieve a target degradation of 5-20%.
4.2.1. Acid Hydrolysis
Dissolve 5-Amino-2,4-difluorophenol in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of 1 mg/mL.
Add an equal volume of 1 M HCl.
Heat the solution at 60°C for 24 hours.
Cool the solution to room temperature and neutralize with 1 M NaOH.
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
4.2.2. Base Hydrolysis
Dissolve 5-Amino-2,4-difluorophenol in a suitable solvent to a concentration of 1 mg/mL.
Add an equal volume of 1 M NaOH.
Heat the solution at 60°C for 24 hours.
Cool the solution to room temperature and neutralize with 1 M HCl.
Dilute with the mobile phase for HPLC analysis.
4.2.3. Oxidative Degradation
Dissolve 5-Amino-2,4-difluorophenol in a suitable solvent to a concentration of 1 mg/mL.
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
Store the solution at room temperature for 24 hours, protected from light.
Dilute with the mobile phase for HPLC analysis.
4.2.4. Thermal Degradation
Place a solid sample of 5-Amino-2,4-difluorophenol in a controlled temperature oven at 80°C for 48 hours.
For solution stability, prepare a 1 mg/mL solution and heat at 80°C for 48 hours.
Cool the sample and dissolve/dilute with the mobile phase for HPLC analysis.
4.2.5. Photolytic Degradation
Prepare a 1 mg/mL solution of 5-Amino-2,4-difluorophenol.
Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
A control sample should be stored in the dark under the same temperature conditions.
Dilute the samples with the mobile phase for HPLC analysis.
Data Presentation and Interpretation
The results of the forced degradation studies should be tabulated to facilitate comparison. The percentage of the parent compound remaining and the percentage of major degradation products should be reported.
Table 3: Representative Forced Degradation Data
Stress Condition
% 5-Amino-2,4-difluorophenol Remaining
% Total Degradation Products
Observations
Control
99.8
<0.2
No significant change.
Acid Hydrolysis (1 M HCl, 60°C, 24h)
98.5
1.5
Minor degradation observed.
Base Hydrolysis (1 M NaOH, 60°C, 24h)
97.2
2.8
Slight degradation with the formation of a new peak.
Oxidation (3% H₂O₂, RT, 24h)
85.3
14.7
Significant degradation, solution turned brown. Multiple degradation peaks observed.
Thermal (80°C, 48h, solution)
96.1
3.9
Moderate degradation.
Photolytic (ICH Q1B)
92.4
7.6
Noticeable degradation, slight color change.
Conclusion
5-Amino-2,4-difluorophenol is expected to be most susceptible to oxidative degradation, with moderate sensitivity to photolytic and thermal stress. It is likely to be relatively stable under mild hydrolytic conditions. For optimal stability, it is imperative to store the compound in a freezer, under an inert atmosphere, and protected from light. The experimental framework provided in this guide offers a robust approach for the systematic evaluation of the stability of 5-Amino-2,4-difluorophenol, enabling researchers and drug development professionals to ensure the quality and integrity of this important chemical intermediate.
5-Amino-2,4-difluorophenol safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 5-Amino-2,4-difluorophenol (CAS No: 1...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 5-Amino-2,4-difluorophenol (CAS No: 113512-71-3). The information is compiled to ensure safe laboratory practices for professionals engaged in research and development.
Chemical Identification and Physical Properties
5-Amino-2,4-difluorophenol is a fluorinated organic compound used in chemical synthesis.[1] Its fundamental properties are summarized below.
The compound is classified as hazardous. The signal word associated with it is "Warning".[1] The GHS hazard statements indicate potential health risks upon exposure.
GHS Hazard Profile for 5-Amino-2,4-difluorophenol.
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize risk. Personnel must be trained on the specific hazards of this compound.
Handling:
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of dust or fumes.[4]
Personal Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[4] Do not eat, drink, or smoke when using this product.
Hygiene: Wash hands and skin thoroughly with soap and water after handling.[4] Contaminated work clothing should not be allowed out of the workplace and must be laundered separately before reuse.[4]
Storage:
Conditions: Store in original, tightly sealed containers in a cool, dry, and dark place.[1][4] The compound should be stored under an inert atmosphere.[1]
Incompatibilities: Store away from incompatible materials and foodstuff containers.[4]
Container Integrity: Protect containers from physical damage and check regularly for leaks.[4]
Personal Protective Equipment (PPE) and Exposure Control
A risk assessment should precede handling to determine the necessary PPE. The following provides a general guideline.
Exposure Route
Recommended Protection
Specifications
Eye/Face
Safety glasses with side-shields or chemical goggles.[4]
Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5]
Skin
Protective gloves (e.g., nitrile rubber) and a lab coat.[4]
Wear appropriate protective clothing to prevent skin exposure.[5]
Respiratory
Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
Required if ventilation is inadequate or if dust formation is likely.[4][5]
Decision workflow for selecting appropriate PPE.
Emergency and First Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First Aid Measures:
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing. Immediately call a POISON CENTER or doctor.
Ingestion: If swallowed, rinse the mouth. Call a POISON CENTER or doctor if you feel unwell.[5][6]
Accidental Release Measures:
Minor Spills: For dry spills, use dry clean-up procedures and avoid generating dust.[4] Sweep or vacuum up the material and place it in a sealed, labeled container for disposal.[4]
Major Spills: Evacuate personnel from the area. Alert emergency services and control personal contact by wearing appropriate PPE.[4] Prevent the spillage from entering drains or waterways.[4]
Decontamination: After cleanup, wash the area down with large amounts of water.[4]
Fire-Fighting Measures:
Hazards: The compound is not considered a significant fire risk, but containers may burn.[4] May emit corrosive fumes in a fire.[4]
Extinguishing Media: Use extinguishing media appropriate for the surrounding fire.
Protective Actions: Firefighters should wear self-contained breathing apparatus and full protective clothing. Cool fire-exposed containers with a water spray from a protected location.[4]
Solubility Profile of 5-Amino-2,4-difluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 5-Amino-2,4-difluorophenol, a key intermediate in vario...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Amino-2,4-difluorophenol, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment of its expected solubility based on its molecular structure and the physicochemical properties of its functional groups. Additionally, a general experimental workflow for determining the solubility of a solid compound is presented.
Introduction
5-Amino-2,4-difluorophenol is a substituted aromatic compound containing amino (-NH₂), hydroxyl (-OH), and fluoro (-F) functional groups.[1] Its utility in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals, necessitates a thorough understanding of its solubility in various solvent systems.[1] Solubility is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. This guide aims to provide a foundational understanding of the expected solubility behavior of 5-Amino-2,4-difluorophenol to aid researchers in its handling and application.
The presence of the amino (-NH₂) and hydroxyl (-OH) groups allows 5-Amino-2,4-difluorophenol to act as both a hydrogen bond donor and acceptor. This suggests a moderate to good solubility in polar protic solvents.
Water: The molecule's ability to form hydrogen bonds with water suggests some degree of aqueous solubility. However, the aromatic ring and the fluorine atoms contribute to its hydrophobicity, likely limiting its solubility in water. The pH of the aqueous solution is expected to significantly influence solubility; in acidic conditions, the amino group will be protonated to form a more soluble salt, while in basic conditions, the phenolic hydroxyl group will be deprotonated, also leading to increased solubility.
Alcohols (e.g., Methanol, Ethanol): These polar protic solvents can engage in hydrogen bonding with the amino and hydroxyl groups, suggesting that 5-Amino-2,4-difluorophenol will exhibit good solubility in lower-chain alcohols. Generally, aminophenols are moderately soluble in alcohols.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent solvents for a wide range of organic compounds due to their high polarity and ability to accept hydrogen bonds. It is anticipated that 5-Amino-2,4-difluorophenol would be readily soluble in these solvents. Acetonitrile, being less polar, may offer moderate solubility.
Non-Polar Solvents
The benzene (B151609) ring and the fluorine atoms lend some non-polar character to the molecule. However, the strong polarity of the amino and hydroxyl groups will likely dominate, leading to poor solubility in non-polar solvents.
Hydrocarbons (e.g., Hexane, Toluene): Solubility is expected to be very low in non-polar aliphatic and aromatic hydrocarbons.
Ethers (e.g., Diethyl Ether): Diethyl ether has a slight polarity and can act as a hydrogen bond acceptor. Therefore, 5-Amino-2,4-difluorophenol may exhibit slight to moderate solubility in this solvent.
Influence of Fluorine Atoms
The two fluorine atoms on the aromatic ring have a dual effect. They increase the polarity of the C-F bonds but also contribute to the overall hydrophobicity of the molecule. The electron-withdrawing nature of fluorine can also affect the pKa of the amino and hydroxyl groups, which in turn influences solubility in aqueous solutions of varying pH.
Experimental Determination of Solubility
Given the absence of published quantitative data, experimental determination of the solubility of 5-Amino-2,4-difluorophenol is necessary for specific applications. A general workflow for such a determination is outlined below.
Fig. 1: General workflow for the experimental determination of solubility.
General Experimental Protocol
Preparation: Add an excess amount of 5-Amino-2,4-difluorophenol to a known volume of the desired solvent in a sealed container.
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can take several hours to days.
Separation: Allow the undissolved solid to settle or separate it by centrifugation.
Analysis: Carefully withdraw a known volume of the saturated supernatant. Determine the concentration of the dissolved solid using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or by evaporating the solvent and weighing the residue (gravimetric analysis).
Calculation: Calculate the solubility from the determined concentration.
Conclusion
While quantitative solubility data for 5-Amino-2,4-difluorophenol is not currently available in public literature, a qualitative assessment based on its molecular structure provides valuable guidance for its use in research and development. The presence of polar amino and hydroxyl groups suggests good solubility in polar organic solvents, with pH playing a significant role in its aqueous solubility. For applications requiring precise solubility values, experimental determination is recommended. The provided general workflow serves as a starting point for developing a specific protocol for such measurements.
5-Amino-2,4-difluorophenol: A Core Scaffold for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 5-Amino-2,4-difluorophenol is a fluorinated aromatic amine that has emerged as a valuable building block in medicinal c...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2,4-difluorophenol is a fluorinated aromatic amine that has emerged as a valuable building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics. The strategic placement of fluorine atoms and the reactive amino and hydroxyl groups make it an attractive starting material for the development of novel kinase inhibitors and other complex pharmaceutical agents. This technical guide provides a comprehensive overview of the potential research applications of 5-Amino-2,4-difluorophenol, including its synthesis, physicochemical properties, and its role as a key intermediate in the generation of bioactive molecules. This document also details experimental protocols and visualizes key chemical and biological pathways to facilitate further research and development.
Introduction
The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. 5-Amino-2,4-difluorophenol, with its unique substitution pattern, offers a versatile platform for the synthesis of diverse compound libraries. The presence of two electron-withdrawing fluorine atoms influences the acidity of the phenolic hydroxyl group and the nucleophilicity of the amino group, providing distinct reactivity for synthetic transformations. This guide explores the utility of this compound as a precursor for potent kinase inhibitors, with a focus on the MEK/ERK signaling pathway, a critical cascade in cancer cell proliferation and survival.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Amino-2,4-difluorophenol is presented in Table 1.
The logical synthesis of 5-Amino-2,4-difluorophenol would proceed as illustrated in the following workflow diagram.
Caption: Proposed two-step synthesis of 5-Amino-2,4-difluorophenol.
Illustrative Experimental Protocol (Adapted from related compounds)
The following protocol is adapted from the synthesis of a related isomer, 4-amino-2,6-difluorophenol, and can be considered a starting point for the synthesis of 5-Amino-2,4-difluorophenol.
Step 1: Nitration of 2,4-Difluorophenol to 2,4-Difluoro-5-nitrophenol (Hypothetical)
To a stirred solution of 2,4-difluorophenol in a suitable solvent (e.g., glacial acetic acid or dichloromethane), a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-10 °C).
The reaction mixture is stirred for a specified period until the starting material is consumed (monitored by TLC).
The reaction is then quenched by pouring it into ice water, and the crude product is collected by filtration or extraction.
Purification is achieved by recrystallization or column chromatography to yield 2,4-difluoro-5-nitrophenol.
Step 2: Reduction of 2,4-Difluoro-5-nitrophenol to 5-Amino-2,4-difluorophenol
To a solution of 2,4-difluoro-5-nitrophenol in a suitable solvent (e.g., ethanol (B145695) or methanol), a catalyst such as 10% palladium on carbon is added.
The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature.
The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through Celite.
The filtrate is concentrated under reduced pressure to yield 5-Amino-2,4-difluorophenol.
Research Applications in Kinase Inhibitor Synthesis
5-Amino-2,4-difluorophenol is a key building block for the synthesis of potent kinase inhibitors, particularly those targeting the MEK/ERK pathway. The amino and hydroxyl groups provide handles for further chemical modifications to build complex molecules that can interact with the ATP-binding pocket or allosteric sites of kinases.
The MEK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it an important target for drug development.
Caption: The MEK/ERK signaling pathway.
Role in the Synthesis of Substituted Quinolines
5-Amino-2,4-difluorophenol can be utilized in the synthesis of substituted quinoline (B57606) derivatives, a class of compounds known for their broad range of biological activities, including anticancer properties. The synthesis can proceed through a one-pot reaction involving the amino-phenol, an aldehyde, and a ketone, often catalyzed by an acid.
Illustrative Experimental Protocol: Synthesis of a Substituted Quinoline
The following is a generalized protocol for the synthesis of a substituted quinoline derivative using an aminophenol as a starting material.
A mixture of 5-Amino-2,4-difluorophenol (1 equivalent), an aromatic aldehyde (1 equivalent), and a ketone with an α-methylene group (1.1 equivalents) is prepared in a suitable solvent (e.g., ethanol or a solvent-free condition).
A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid) is added to the mixture.
The reaction is heated to reflux and monitored by TLC.
Upon completion, the reaction mixture is cooled, and the solvent is evaporated.
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired substituted quinoline product.
Quantitative Data
While specific quantitative data for the biological activity of derivatives synthesized directly from 5-Amino-2,4-difluorophenol is limited in publicly available literature, data from structurally related aminophenol derivatives can provide insights into their potential. For instance, various substituted quinolines have shown significant anticancer activity.
5-Amino-2,4-difluorophenol is a promising and versatile building block for the synthesis of novel therapeutic agents. Its unique electronic and structural features make it particularly suitable for the development of kinase inhibitors targeting critical oncogenic pathways such as the MEK/ERK cascade. While detailed characterization and biological activity data for this specific isomer are not extensively documented, the established chemistry of related compounds provides a strong foundation for its application in drug discovery and development. Further research into the synthesis and biological evaluation of derivatives of 5-Amino-2,4-difluorophenol is warranted to fully explore its potential in medicinal chemistry.
Application Notes and Protocols for 5-Amino-2,4-difluorophenol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals These application notes provide an overview of the utility of 5-Amino-2,4-difluorophenol as a key building block in the synthesis of biologically active com...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 5-Amino-2,4-difluorophenol as a key building block in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors. Detailed protocols, data presentation, and workflow visualizations are included to guide researchers in their drug discovery efforts.
Introduction
5-Amino-2,4-difluorophenol is a valuable trifunctional chemical intermediate, featuring an amine, a hydroxyl group, and a difluorinated phenyl ring. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. These notes focus on its application in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and other diseases.
Safety and Handling
5-Amino-2,4-difluorophenol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Application: Synthesis of Aminopyridine-Based Kinase Inhibitors
The 2-aminopyridine (B139424) scaffold is a well-established pharmacophore in the design of kinase inhibitors. The difluorophenol moiety of 5-Amino-2,4-difluorophenol can be incorporated to interact with key residues in the ATP-binding site of kinases, such as Vaccinia-Related Kinase 1 (VRK1) and Vaccinia-Related Kinase 2 (VRK2).[2][3]
Representative Experimental Protocol: Synthesis of a Difluorophenyl-Aminopyridine Derivative
This protocol describes a representative synthesis of a substituted aminopyridine derivative, a core structure in many kinase inhibitors. This method is based on established synthetic strategies for similar compounds.
Step 1: Buchwald-Hartwig Amination
This step involves the palladium-catalyzed cross-coupling of 5-Amino-2,4-difluorophenol with a suitable pyridine (B92270) derivative.
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 5-Amino-2,4-difluorophenol, 2-chloro-3-nitropyridine, palladium(II) acetate, Xantphos, and cesium carbonate.
Add anhydrous dioxane via syringe.
Degas the mixture by bubbling argon through the solution for 15 minutes.
Heat the reaction mixture at 100 °C for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the intermediate product.
Step 2: Reduction of the Nitro Group
The nitro group is reduced to an amine, which can be a key interaction point with the target kinase or a site for further functionalization.
Dissolve the intermediate from Step 1 in the ethanol/water mixture.
Add iron powder and ammonium chloride.
Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, monitoring by TLC.
After completion, cool the reaction and filter through Celite to remove the iron salts.
Concentrate the filtrate under reduced pressure to remove the ethanol.
Extract the aqueous residue with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final aminopyridine product.
Data Presentation
The following table summarizes the biological activity of representative kinase inhibitors containing a difluorophenol moiety, demonstrating the potential of derivatives synthesized from 5-Amino-2,4-difluorophenol.
Compound ID
Target Kinase
Assay Type
IC₅₀ (nM)
K_d_ (nM)
26
VRK1
Enzymatic
150
190
18
VRK2
Enzymatic
-
400
Data sourced from a study on pyridine-based inhibitors of human vaccinia-related kinases 1 and 2.[2][3]
Visualization of Synthetic and Biological Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of kinase inhibitors derived from 5-Amino-2,4-difluorophenol.
Caption: General workflow for synthesis and evaluation of kinase inhibitors.
Signaling Pathway Inhibition
Kinase inhibitors developed from 5-Amino-2,4-difluorophenol can target specific signaling pathways implicated in disease. The diagram below represents a simplified kinase signaling cascade that can be targeted.
Caption: Inhibition of the VRK1 signaling pathway.
Conclusion
5-Amino-2,4-difluorophenol serves as a versatile and valuable starting material in the synthesis of novel kinase inhibitors. Its unique structural features can be exploited to design potent and selective drug candidates. The provided representative protocols and workflows offer a foundation for researchers to explore the potential of this compound in their drug discovery programs. Further derivatization and optimization of compounds synthesized from this building block could lead to the development of next-generation therapeutics.
Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 5-Amino-2,4-difluorophenol
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Amino-2,4-difluorophenol is a valuable synthetic building block in medicinal chemistry, particularly for the development of kinase inhibitors...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2,4-difluorophenol is a valuable synthetic building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its trifunctional nature, possessing an amine, a hydroxyl group, and a difluorinated phenyl ring, allows for diverse chemical modifications to explore structure-activity relationships (SAR) and develop potent and selective therapeutic agents. The fluorine atoms can enhance metabolic stability and binding affinity of the final compounds.
This document provides detailed protocols for the synthesis of key derivatives from 5-Amino-2,4-difluorophenol, specifically focusing on N-acylation and urea (B33335) formation, which are common strategies in the synthesis of kinase inhibitors. Additionally, it outlines the synthesis of a potential precursor, N-(2,4-difluoro-5-hydroxyphenyl)acetamide, and its application in creating more complex bioactive molecules.
Data Presentation
The following tables summarize the quantitative data for the synthesis of key intermediates and a final derivative.
Table 1: Synthesis of N-(2,4-difluoro-5-hydroxyphenyl)acetamide
Not explicitly stated, but generally high for this reaction type.
Experimental Protocols
Protocol 1: Synthesis of N-(2,4-difluoro-5-hydroxyphenyl)acetamide
This protocol describes the N-acetylation of 5-Amino-2,4-difluorophenol to produce N-(2,4-difluoro-5-hydroxyphenyl)acetamide, a key intermediate for further derivatization.
Materials:
5-Amino-2,4-difluorophenol (1.0 eq)
Acetic Anhydride (1.2 eq)
Glacial Acetic Acid
Water
Standard laboratory glassware
Magnetic stirrer with heating
Filtration apparatus
Procedure:
In a round-bottom flask, dissolve 5-Amino-2,4-difluorophenol (0.1 mol, 14.5 g) in glacial acetic acid (60 mL) with stirring at 60 °C.[1]
Slowly add acetic anhydride (0.12 mol, 12.2 g) to the solution while maintaining the temperature at 60 °C.
Continue stirring the reaction mixture at 60 °C for 2 hours.
After the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into 300 mL of water while stirring. A white solid should precipitate.
Continue stirring overnight (8-12 hours) to ensure complete precipitation.
Collect the solid product by vacuum filtration and wash with water.
Dry the product to obtain N-(2,4-difluoro-5-hydroxyphenyl)acetamide.
Characterization: The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.
Protocol 2: General Procedure for the Synthesis of Diaryl Urea Derivatives
This protocol outlines a general method for the synthesis of diaryl urea derivatives, which are a common class of kinase inhibitors. This procedure involves the reaction of an aryl isocyanate (which can be prepared from 5-Amino-2,4-difluorophenol) with an appropriate amine.
Applications of Fluorinated Amino Acids in Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorinated amino acids into drug candidates has emerged as a powerful tool in modern medicinal chemistry. The unique physico...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated amino acids into drug candidates has emerged as a powerful tool in modern medicinal chemistry. The unique physicochemical properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and conformational preferences.[1][2][3] This document provides detailed application notes and experimental protocols for leveraging fluorinated amino acids in drug discovery and development.
Enhancing Metabolic Stability
One of the most valuable applications of fluorinated amino acids is to block metabolic "soft spots" susceptible to enzymatic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[1][4] The robust nature of the C-F bond compared to a C-H bond significantly increases resistance to metabolic cleavage, leading to a longer drug half-life and improved pharmacokinetic profiles.[2][5]
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Quenching solution (e.g., cold acetonitrile (B52724) containing an internal standard)
96-well plates
Incubator shaker (37°C)
LC-MS/MS system
Procedure:
Preparation:
Thaw HLM on ice. Dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer.
Prepare the NADPH regenerating system according to the manufacturer's instructions.
Prepare the test compound working solution by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
Incubation:
In a 96-well plate, add the diluted HLM solution.
Pre-incubate the plate at 37°C for 5-10 minutes.
Initiate the reaction by adding the test compound working solution to the wells.
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the NADPH regenerating system to start the metabolic reaction.
At the end of each time point, quench the reaction by adding the cold quenching solution.
Sample Processing:
Centrifuge the plate to precipitate proteins.
Transfer the supernatant to a new plate for analysis.
LC-MS/MS Analysis:
Analyze the samples to quantify the amount of the parent compound remaining at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
Determine the in vitro half-life (t½) from the slope of the linear regression.
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL).[1][8]
Workflow for In Vitro Metabolic Stability Assay.
Modulating Protein-Protein Interactions and Enzyme Inhibition
Fluorinated amino acids can significantly influence protein structure and function, making them valuable tools for modulating protein-protein interactions and designing potent enzyme inhibitors.[9] The introduction of fluorine can alter the hydrophobicity, electrostatic interactions, and conformational preferences of amino acid side chains.[]
Quantitative Impact on Protein Stability and Inhibition
5-Amino-2,4-difluorophenol: A Versatile Building Block for the Synthesis of Novel Kinase Inhibitors
Application Note & Protocols Audience: Researchers, scientists, and drug development professionals. Introduction 5-Amino-2,4-difluorophenol is a valuable and versatile building block in medicinal chemistry, particularly...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Amino-2,4-difluorophenol is a valuable and versatile building block in medicinal chemistry, particularly in the development of novel kinase inhibitors. Its trifunctional nature, possessing an amino group, a hydroxyl group, and two fluorine atoms on a phenyl ring, allows for diverse chemical modifications to explore structure-activity relationships (SAR). The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting compounds. This document provides detailed application notes and experimental protocols for the use of 5-Amino-2,4-difluorophenol in the synthesis of potent kinase inhibitors, with a focus on targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[1][2]
Data Presentation
The following tables summarize the biological activity of representative kinase inhibitors incorporating a difluorophenyl moiety, demonstrating the potential of derivatives synthesized from 5-Amino-2,4-difluorophenol.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrimidine Derivatives
The following protocols describe the synthesis of a hypothetical kinase inhibitor, N-(2,4-difluoro-5-hydroxyphenyl)-4-(4-methylpiperazin-1-yl)pyrimidin-2-amine, starting from 5-Amino-2,4-difluorophenol. This multi-step synthesis involves a nucleophilic aromatic substitution followed by further modifications.
Protocol 1: Synthesis of N-(2,4-difluoro-5-hydroxyphenyl)-2-chloropyrimidin-4-amine (Intermediate 1)
This protocol details the nucleophilic aromatic substitution of a dichloropyrimidine with 5-Amino-2,4-difluorophenol.
5-Amino-2,4-difluorophenol is a highly promising starting material for the synthesis of novel compounds with significant biological activity, particularly as kinase inhibitors. The provided protocols and data serve as a foundation for researchers to design and synthesize new chemical entities targeting critical signaling pathways in diseases such as cancer. The versatility of this building block allows for the generation of diverse libraries of compounds, facilitating the exploration of structure-activity relationships and the development of next-generation therapeutics.
Application Notes: Derivatization of 5-Amino-2,4-difluorophenol
Introduction 5-Amino-2,4-difluorophenol is a valuable synthetic intermediate in medicinal chemistry and materials science. Its utility stems from the presence of three reactive sites: a nucleophilic primary amine, an aci...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
5-Amino-2,4-difluorophenol is a valuable synthetic intermediate in medicinal chemistry and materials science. Its utility stems from the presence of three reactive sites: a nucleophilic primary amine, an acidic hydroxyl group, and an electron-rich aromatic ring. Selective derivatization at the amino (-NH₂) or hydroxyl (-OH) groups allows for the strategic modification of its physicochemical and pharmacological properties, making it a key building block for novel therapeutic agents and functional materials. These modifications can enhance biological activity, improve solubility, modulate bioavailability, or create new structural motifs for further functionalization.
This document provides detailed protocols for four common and versatile derivatization reactions of 5-Amino-2,4-difluorophenol:
N-Acylation: Introduction of an acyl group to the amine.
O-Alkylation: Introduction of an alkyl group to the hydroxyl moiety.
N-Sulfonylation: Reaction of the amine with a sulfonyl chloride.
Diazotization & Azo Coupling: Conversion of the amine to a diazonium salt, followed by coupling to an activated aromatic compound.
N-Acylation of 5-Amino-2,4-difluorophenol
N-acylation is a fundamental transformation that converts the primary amino group into an amide. This modification is often used to protect the amine, reduce its basicity, or introduce a functional handle. N-acylated aminophenols are prevalent structural motifs in a wide array of pharmaceuticals.[1] The following protocol details the acetylation using acetic anhydride (B1165640).
The amide product often precipitates from the reaction mixture.[1]
Experimental Protocol: N-Acetylation
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.45 g (10 mmol) of 5-Amino-2,4-difluorophenol in 30 mL of dichloromethane (DCM).
Base Addition: Cool the suspension to 0 °C in an ice bath. Slowly add 1.2 mL (15 mmol) of pyridine to the stirring suspension.
Acylation: While maintaining the temperature at 0 °C, add 1.04 mL (11 mmol) of acetic anhydride dropwise to the mixture over 10 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
Quenching & Isolation: Slowly pour the reaction mixture into 50 mL of cold water in a separatory funnel. Separate the organic layer.
Washing: Wash the organic layer sequentially with 30 mL of 1M HCl, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: Recrystallize the crude N-(5-hydroxy-2,4-difluorophenyl)acetamide from an ethanol (B145695)/water mixture to obtain the purified product.[1]
Workflow Diagram: N-Acylation
Figure 1. Experimental workflow for the N-acylation of 5-Amino-2,4-difluorophenol.
O-Alkylation (Williamson Ether Synthesis)
O-alkylation of the phenolic hydroxyl group is achieved via the Williamson ether synthesis. This reaction involves deprotonating the phenol (B47542) to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. This method is highly effective for introducing primary alkyl chains.[1][2]
Quantitative Data Summary
Parameter
Reagent / Condition
Typical Range / Value
Notes
Stoichiometry
5-Amino-2,4-difluorophenol
1.0 equivalent
Starting material.
Base (e.g., K₂CO₃, Cs₂CO₃)
2.0 - 3.0 equivalents
A weaker base like K₂CO₃ is often sufficient for phenols.[2]
Alkylating Agent (e.g., Alkyl Iodide/Bromide)
1.1 - 1.5 equivalents
Primary alkyl halides are preferred to avoid elimination side reactions.[1]
Heating is typically required to drive the reaction to completion.[1]
Reaction Time
Duration
4 - 12 hours
Monitored by TLC.
Workup
Isolation Method
Filtration and Extraction
Inorganic salts are filtered off, and the product is extracted.[1][2]
Experimental Protocol: O-Ethylation
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1.45 g (10 mmol) of 5-Amino-2,4-difluorophenol, 2.76 g (20 mmol) of potassium carbonate (K₂CO₃), and 40 mL of acetonitrile (ACN).
Alkylation: To the stirring suspension, add 0.82 mL (11 mmol) of ethyl iodide.
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the inorganic solids.[1] Rinse the filter cake with additional acetonitrile.
Concentration: Combine the filtrate and rinsings and concentrate under reduced pressure to obtain the crude residue.
Extraction: Dissolve the residue in 50 mL of ethyl acetate. Wash the organic layer with 30 mL of water and 30 mL of brine.
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to yield 5-ethoxy-2,4-difluoroaniline.
Workflow Diagram: O-Alkylation
Figure 2. Experimental workflow for the O-alkylation of 5-Amino-2,4-difluorophenol.
N-Sulfonylation
N-sulfonylation of the primary amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl) in the presence of a base yields a sulfonamide. Sulfonamides are a critical class of compounds in medicinal chemistry, famously associated with sulfa drugs. The reaction is analogous to N-acylation.[3]
The sulfonamide product often precipitates upon acidification.
Experimental Protocol: N-Tosylation
Dissolution: In a 100 mL round-bottom flask, dissolve 1.45 g (10 mmol) of 5-Amino-2,4-difluorophenol in 25 mL of pyridine and cool the solution to 0 °C in an ice bath.
Sulfonylation: To the cold, stirring solution, add 2.10 g (11 mmol) of p-toluenesulfonyl chloride (TsCl) portion-wise, ensuring the temperature remains below 10 °C.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
Precipitation: Pour the reaction mixture slowly into 150 mL of ice-cold 2M HCl with vigorous stirring. A solid precipitate should form.
Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral.
Drying: Dry the product in a desiccator or vacuum oven to yield the crude N-(5-hydroxy-2,4-difluorophenyl)-4-methylbenzenesulfonamide.
Purification: If necessary, recrystallize the product from an appropriate solvent system like ethanol or acetone/water.
Workflow Diagram: N-Sulfonylation
Figure 3. Experimental workflow for the N-sulfonylation of 5-Amino-2,4-difluorophenol.
Diazotization and Azo Coupling
Aromatic primary amines can be converted to diazonium salts using nitrous acid at low temperatures. These highly reactive salts are electrophiles that can immediately undergo a coupling reaction with an electron-rich aromatic compound (the coupling partner), such as a phenol or another aniline, to form brightly colored azo compounds.[6]
Required to form nitrous acid and the diazonium salt.
Coupling Partner (e.g., β-Naphthol)
1.0 equivalent
Must be an electron-rich aromatic compound.
Solvent
Aqueous Media
Water
The reaction is typically performed in an aqueous acidic medium.
Temperature
Diazotization
0 - 5 °C
Critical to prevent decomposition of the unstable diazonium salt.[6]
Coupling
0 - 10 °C
Low temperature is maintained to ensure a controlled reaction.
Workup
Isolation Method
Filtration
The azo dye product is typically a solid that precipitates from the solution.
Experimental Protocol: Coupling with β-Naphthol
Part A: Diazotization
Amine Solution: In a 250 mL beaker, suspend 1.45 g (10 mmol) of 5-Amino-2,4-difluorophenol in 25 mL of water. Add 2.5 mL of concentrated HCl and stir until the amine dissolves as its hydrochloride salt, warming slightly if necessary.
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
Nitrite Addition: In a separate flask, dissolve 0.70 g (10.1 mmol) of sodium nitrite (NaNO₂) in 5 mL of water. Add this solution dropwise to the cold amine hydrochloride solution with constant stirring, ensuring the temperature does not rise above 5 °C. The resulting diazonium salt solution should be used immediately.[6]
Part B: Azo Coupling
Coupling Solution: In a separate 400 mL beaker, dissolve 1.44 g (10 mmol) of β-naphthol in 30 mL of 10% aqueous sodium hydroxide (B78521) solution. Cool this solution to 5 °C in an ice bath.
Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the cold β-naphthol solution with vigorous stirring. A brightly colored azo dye should precipitate immediately.[6]
Completion: Continue to stir the mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
Isolation: Collect the solid azo dye by vacuum filtration.
Washing and Drying: Wash the precipitate thoroughly with cold water and allow it to air dry.
Workflow Diagram: Diazotization & Azo Coupling
Figure 4. Experimental workflow for the diazotization and azo coupling of 5-Amino-2,4-difluorophenol.
Application Notes and Protocols for the Purification of 5-Amino-2,4-difluorophenol
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the purification of 5-Amino-2,4-difluorophenol, a key intermediate in the synthesis of various pharma...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 5-Amino-2,4-difluorophenol, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are designed to enhance the purity of the final product, ensuring its suitability for downstream applications in drug development and other sensitive research areas.
Introduction
5-Amino-2,4-difluorophenol is a substituted aromatic amine that is prone to oxidation and may contain impurities from its synthesis, such as starting materials, by-products, and colorimetric contaminants. Effective purification is crucial to obtain a high-purity product with consistent quality. The primary methods for purification are recrystallization and column chromatography. The choice of method will depend on the impurity profile and the desired final purity.
General Purification Strategy
A general workflow for the purification of 5-Amino-2,4-difluorophenol is outlined below. This typically involves an initial purification by recrystallization, which is effective for removing bulk impurities. For higher purity requirements, column chromatography can be employed as a subsequent step.
Figure 1: General purification workflow for 5-Amino-2,4-difluorophenol.
Data Presentation
The following table summarizes typical quantitative data that can be expected from the purification of 5-Amino-2,4-difluorophenol. These values are illustrative and may vary depending on the initial purity of the crude product and the specific experimental conditions.
Parameter
Crude Product
After Recrystallization
After Column Chromatography
Purity (by HPLC)
~85-90%
≥ 98%
> 99.5%
Yield
-
70-85%
80-95% (from recrystallized product)
Appearance
Light brown to off-white solid
White to off-white crystalline solid
White crystalline solid
Melting Point
Broad range
Sharp range (e.g., 120-122 °C)
Sharp, well-defined range (e.g., 121-122 °C)
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a cost-effective method for removing a significant portion of impurities. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to determine a suitable recrystallization solvent. A toluene or an ethanol/water mixture is a good starting point.
Dissolution: Place the crude 5-Amino-2,4-difluorophenol in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at its boiling point. Stir continuously to aid dissolution.
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the solute) and boil for a few minutes.
Hot Filtration: If activated carbon was used, perform a hot gravity filtration to remove it. This step should be done quickly to prevent premature crystallization.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Figure 2: Workflow for the recrystallization of 5-Amino-2,4-difluorophenol.
Protocol 2: Purification by Column Chromatography
Column chromatography is employed for achieving very high purity, especially for removing impurities with similar polarity to the product.
Materials:
Recrystallized 5-Amino-2,4-difluorophenol
Silica (B1680970) gel (60-120 mesh or 230-400 mesh for flash chromatography)
Thin Layer Chromatography (TLC) plates and chamber
UV lamp
Collection tubes or flasks
Rotary evaporator
Procedure:
TLC Analysis: Develop a suitable solvent system using TLC. The ideal eluent should provide a good separation between the product and impurities, with the product having an Rf value of approximately 0.3-0.4.
Column Packing: Prepare the chromatography column by packing it with silica gel using the chosen eluent (wet or dry packing method).
Sample Loading: Dissolve the recrystallized product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the column.
Elution: Begin eluting the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) is often effective.
Fraction Collection: Collect fractions of the eluate in separate tubes.
TLC Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Drying: Dry the resulting high-purity product under vacuum to remove any residual solvent.
Figure 3: Workflow for column chromatography purification.
Safety Precautions
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Handle organic solvents with care and away from ignition sources.
Refer to the Safety Data Sheet (SDS) for 5-Amino-2,4-difluorophenol and all solvents used for detailed hazard information.
Method
Analytical Methods for Characterizing 5-Amino-2,4-difluorophenol Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the analytical characterization of reactions involving 5-Amino-2,4-difluoro...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of reactions involving 5-Amino-2,4-difluorophenol. The methods described herein are essential for monitoring reaction progress, assessing product purity, and elucidating reaction mechanisms. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a cornerstone technique for monitoring the consumption of 5-Amino-2,4-difluorophenol and the formation of products in a reaction mixture. Due to the polar nature of the analyte, reverse-phase HPLC (RP-HPLC) is the method of choice. To achieve optimal peak shape and retention, an acidic mobile phase modifier is often employed to suppress the ionization of the amino group. For enhanced sensitivity and selectivity, particularly at low concentrations, pre-column derivatization can be utilized.
Application Note: Isocratic RP-HPLC Method
This method is suitable for routine monitoring of reactions where 5-Amino-2,4-difluorophenol is a reactant.
20 mM Potassium Phosphate Monobasic (pH 3.0 with Phosphoric Acid) : Acetonitrile (B52724) (60:40, v/v)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
UV Detection
280 nm
Expected Retention Time
~4-6 minutes (Analyte dependent and requires optimization)
Experimental Protocol: Isocratic RP-HPLC
Mobile Phase Preparation:
Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water.
Adjust the pH to 3.0 using 85% phosphoric acid.
Filter the buffer through a 0.45 µm membrane filter.
Prepare the mobile phase by mixing the filtered buffer with acetonitrile in a 60:40 ratio.
Degas the mobile phase for at least 15 minutes using sonication or vacuum.
Standard Solution Preparation:
Prepare a stock solution of 5-Amino-2,4-difluorophenol (1 mg/mL) in methanol.
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.
Sample Preparation:
Quench a small aliquot of the reaction mixture.
Dilute the sample with the mobile phase to a concentration within the calibration range.
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
Analysis:
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject the standards and samples.
Monitor the chromatogram for the peak corresponding to 5-Amino-2,4-difluorophenol and any product peaks.
Application Note: HPLC with Pre-column Derivatization for Trace Analysis
For quantifying trace amounts of 5-Amino-2,4-difluorophenol, pre-column derivatization with a fluorogenic reagent such as 9-fluorenylmethyl chloroformate (FMOC-Cl) is recommended. This enhances detection sensitivity when using a fluorescence detector.
Table 2: Proposed HPLC with Pre-column Derivatization Method Parameters
Parameter
Condition
Derivatizing Agent
9-fluorenylmethyl chloroformate (FMOC-Cl)
Column
C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A
20 mM Ammonium Acetate (pH 6.8)
Mobile Phase B
Acetonitrile
Gradient
20-80% B over 15 minutes
Flow Rate
1.2 mL/min
Injection Volume
10 µL
Column Temperature
35 °C
Fluorescence Detection
Excitation: 265 nm, Emission: 315 nm
Experimental Protocol: HPLC with Pre-column Derivatization
Reagent Preparation:
Borate (B1201080) Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of water and adjust the pH with 1 M NaOH.
FMOC-Cl Solution (5 mM): Dissolve 12.9 mg of FMOC-Cl in 10 mL of acetonitrile. Prepare fresh daily.
Derivatization Procedure:
To 100 µL of the standard or sample solution, add 100 µL of borate buffer.
Add 200 µL of the FMOC-Cl solution and vortex immediately.
Let the reaction proceed for 2 minutes at room temperature.
Add 100 µL of 1% (v/v) glycine (B1666218) solution to quench the excess FMOC-Cl.
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Analysis:
Perform the analysis using the gradient conditions specified in Table 2.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a powerful technique for the identification and quantification of 5-Amino-2,4-difluorophenol, especially in complex matrices. Due to its low volatility, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. Silylation is a common and effective derivatization method for compounds containing hydroxyl and amino groups.
Application Note: GC-MS Analysis after Silylation
This method is suitable for the sensitive and selective analysis of 5-Amino-2,4-difluorophenol.
Table 3: Proposed GC-MS Method Parameters
Parameter
Condition
Derivatizing Agent
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
GC Column
DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas
Helium, constant flow at 1.2 mL/min
Injection Mode
Splitless, 1 µL
Inlet Temperature
250 °C
Oven Program
80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp.
280 °C
Ion Source Temp.
230 °C
Ionization Mode
Electron Ionization (EI), 70 eV
Mass Range
m/z 50-500
Expected m/z of di-TMS derivative
M+: 289, [M-15]+: 274
Experimental Protocol: GC-MS with Silylation
Sample Preparation and Derivatization:
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
Add 50 µL of anhydrous pyridine (B92270) and 50 µL of BSTFA with 1% TMCS to the dried residue.
Cap the vial tightly and heat at 70 °C for 30 minutes.
Cool the vial to room temperature before injection.
GC-MS Analysis:
Inject 1 µL of the derivatized sample into the GC-MS system.
Acquire data in full scan mode to identify the derivatized analyte and potential byproducts.
For quantitative analysis, create a calibration curve using derivatized standards and operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity.
NMR and FTIR for Structural Characterization
NMR and FTIR spectroscopy are indispensable for the structural confirmation of 5-Amino-2,4-difluorophenol and its reaction products.
Application Note: NMR Spectroscopy
¹H and ¹³C NMR provide detailed information about the molecular structure. The chemical shifts and coupling constants are sensitive to the electronic environment of the nuclei.
Table 4: Expected ¹H and ¹³C NMR Chemical Shifts for 5-Amino-2,4-difluorophenol (in DMSO-d₆)
Nucleus
Expected Chemical Shift (ppm)
Multiplicity
¹H
Aromatic CH
6.5 - 7.5
Multiplet
-NH₂
4.5 - 5.5
Broad Singlet
-OH
8.5 - 9.5
Broad Singlet
¹³C
C-F
140 - 160
Doublet
C-O
145 - 155
Singlet
C-N
130 - 140
Singlet
C-H
100 - 120
Doublet
Note: The exact chemical shifts and coupling constants will depend on the solvent and concentration.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
Transfer the solution to an NMR tube.
Data Acquisition:
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural elucidation.
Application Note: FTIR Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Expected FTIR Absorption Bands for 5-Amino-2,4-difluorophenol
Functional Group
Wavenumber (cm⁻¹)
Intensity
O-H Stretch (Phenol)
3200 - 3600
Strong, Broad
N-H Stretch (Amine)
3300 - 3500
Medium, Doublet
C=C Stretch (Aromatic)
1500 - 1600
Medium to Strong
C-F Stretch
1100 - 1300
Strong
C-N Stretch
1250 - 1350
Medium
C-O Stretch
1180 - 1260
Strong
Experimental Protocol: FTIR Spectroscopy
Sample Preparation:
For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
For liquid samples, a thin film can be prepared between salt plates.
Data Acquisition:
Record the spectrum over the range of 4000-400 cm⁻¹.
Acquire a background spectrum and subtract it from the sample spectrum.
Reaction Pathway Visualization
5-Amino-2,4-difluorophenol is a key intermediate in the synthesis of various pharmaceuticals. A notable example is its use in the synthesis of Gefitinib, a tyrosine kinase inhibitor used in cancer therapy. The following diagram illustrates a key step in a potential synthetic route to Gefitinib.
Caption: Key step in a potential Gefitinib synthesis.
The following diagram illustrates a general experimental workflow for analyzing a reaction involving 5-Amino-2,4-difluorophenol.
Caption: General analytical workflow for reaction monitoring.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 5-Amino-2,4-difluorophenol
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of 5-Amino-2,4-difl...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of 5-Amino-2,4-difluorophenol, with a focus on improving reaction yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, which typically involves the reduction of a nitro-substituted precursor, such as 2,4-difluoro-5-nitrophenol (B174620).
Question: Why is my reaction yield consistently low?
Answer: Low yields in the reduction of dinitroaromatic compounds can stem from several factors. The most common culprits are catalyst inefficiency, suboptimal reaction conditions, or degradation of the product.
Catalyst Activity: The palladium on carbon (Pd/C) catalyst is susceptible to poisoning by impurities in the starting materials or solvent. Ensure high-purity reagents and solvents are used. The catalyst itself may also be old or have reduced activity. Consider using a fresh batch of catalyst or increasing the catalyst loading.
Hydrogen Pressure & Agitation: In catalytic hydrogenation, ensuring sufficient hydrogen pressure and vigorous agitation is critical for efficient mass transfer of hydrogen gas to the catalyst surface.[1] Inadequate mixing can lead to slow or incomplete reactions.
Reaction Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions or product degradation. An optimal temperature, often in the range of 60-70°C for similar substrates, should be maintained.[1]
Product Oxidation: Aminophenols are highly susceptible to oxidation, which can occur during the reaction workup or purification.[2] Performing the workup and purification under an inert atmosphere (e.g., Nitrogen or Argon) can significantly mitigate this issue.
Question: My final product is dark and appears impure. What are the best purification methods?
Answer: The dark coloration is a common sign of oxidation. Aminophenols can oxidize to form colored quinone-imine species.
Inert Atmosphere: As mentioned, handle the crude product and perform all purification steps under an inert atmosphere to prevent air oxidation.[2]
Recrystallization: Recrystallization from a suitable solvent mixture, such as ethyl acetate/petroleum ether, can be effective for removing impurities.[3] It is advisable to use deoxygenated solvents.
Column Chromatography: If recrystallization is insufficient, silica (B1680970) gel column chromatography can be employed. However, the slightly acidic nature of silica gel can sometimes cause degradation of sensitive aminophenols. Using a neutral support like alumina (B75360) or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent can be beneficial.
Extraction: An acid-base extraction can be used to separate the aminophenol from non-basic impurities. The product is extracted into an acidic aqueous phase, which is then washed with an organic solvent to remove neutral/acidic impurities. The product is then recovered by basifying the aqueous phase and extracting it back into an organic solvent. Care must be taken to avoid prolonged exposure to strong acids or bases.
Question: I'm observing unexpected side products in my reaction mixture. What could they be?
Answer: Side reactions in catalytic hydrogenation of nitroarenes can include the formation of hydroxylamines or azo compounds, especially if the reaction is not driven to completion. Over-reduction is also a possibility, though less common for the aromatic ring under standard conditions.
Incomplete Reduction: If the reaction is stopped prematurely, intermediates like nitroso or hydroxylamine (B1172632) species may be present. Ensure sufficient reaction time and monitor the reaction progress by TLC or LC-MS.
Dehalogenation: While less common, catalytic hydrogenation can sometimes lead to the cleavage of carbon-halogen bonds, especially with more reactive halogens (I, Br). For fluorine, this is generally not a major concern under standard Pd/C hydrogenation conditions.
Starting Material Impurities: Impurities in the 2,4-difluoro-5-nitrophenol starting material will be carried through the reaction and may lead to unexpected byproducts. Verify the purity of your starting material before beginning the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 5-Amino-2,4-difluorophenol?
The most prevalent method is the catalytic hydrogenation of a suitable precursor, typically 2,4-difluoro-5-nitrophenol. This reaction involves reducing the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas and a metal catalyst, most commonly palladium on activated carbon (Pd/C).
Q2: What are the recommended storage conditions for 5-Amino-2,4-difluorophenol?
To prevent degradation, 5-Amino-2,4-difluorophenol should be stored in a dark place, under an inert atmosphere (nitrogen or argon), and at a low temperature (refrigerated or frozen).[2][4] This minimizes oxidation and preserves the compound's purity.
Q3: Can I use a transfer hydrogenation method instead of high-pressure hydrogen gas?
Yes, transfer hydrogenation using reagents like ammonium (B1175870) formate, hydrazine, or cyclohexene (B86901) as the hydrogen source with a Pd/C catalyst is a viable alternative to using hydrogen gas. This can be advantageous for laboratories not equipped for high-pressure reactions.
Q4: What are the key safety precautions for this synthesis?
The synthesis involves handling flammable hydrogen gas and a pyrophoric catalyst (Pd/C when dry). Ensure proper grounding of equipment and perform the reaction in a well-ventilated fume hood. The product, 5-Amino-2,4-difluorophenol, is harmful if swallowed and causes skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Experimental Protocols & Data
General Experimental Protocol for Catalytic Hydrogenation
This protocol is a representative procedure adapted from the synthesis of structurally similar aminodifluorophenols.[1][5] Optimization may be required.
Reaction Setup: To a solution of 2,4-difluoro-5-nitrophenol (1.0 eq) in a suitable solvent (e.g., methanol (B129727) or ethanol) in a hydrogenation vessel, add 10% Palladium on activated carbon (typically 5-10 mol%).
Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 0.3-0.4 MPa) and stir the mixture vigorously.[1]
Reaction Monitoring: Heat the reaction to an appropriate temperature (e.g., 60-70°C) and monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 3-5 hours).[1]
Workup: After cooling to room temperature, carefully vent the hydrogen and purge the vessel with nitrogen. Remove the catalyst by filtration through a pad of celite.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-2,4-difluorophenol.
Purification: Purify the crude product by recrystallization or column chromatography as described in the troubleshooting guide.
Comparative Reaction Conditions for Aminodifluorophenol Synthesis
The following table summarizes conditions reported for the synthesis of related aminodifluorophenol isomers, which can serve as a starting point for optimizing the synthesis of 5-Amino-2,4-difluorophenol.
Technical Support Center: 5-Amino-2,4-difluorophenol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2,4-difluorophenol. The information...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2,4-difluorophenol. The information is designed to help anticipate and address common issues related to side product formation during chemical reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with 5-Amino-2,4-difluorophenol, focusing on the identification and mitigation of common side products.
Issue 1: Formation of Colored Impurities Upon Reaction or Storage
Question: My reaction mixture containing 5-Amino-2,4-difluorophenol has developed a dark color (e.g., brown, purple, or black), and I am observing multiple unexpected spots on my TLC plate. What is the likely cause and how can I prevent it?
Answer: The discoloration is likely due to the oxidation of the aminophenol starting material or product. Aminophenols are susceptible to oxidation, which can be initiated by air, light, or residual oxidizing agents. This oxidation can lead to the formation of highly colored quinone-imine species, which can further polymerize to form complex, often insoluble, materials.[1][2][3]
Mitigation Strategies:
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil.
Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as sodium bisulfite or butylated hydroxytoluene (BHT), can help to prevent oxidation.
Purification of Starting Material: Ensure the 5-Amino-2,4-difluorophenol starting material is pure and free from colored impurities before use.
Issue 2: Low Yield and Presence of a Water-Soluble Byproduct in Diazotization Reactions
Question: I am attempting a Sandmeyer-type reaction with 5-Amino-2,4-difluorophenol and am getting a low yield of my desired product, with a significant amount of a polar, water-soluble byproduct. What could be the issue?
Answer: A common side reaction in the diazotization of anilines is the decomposition of the diazonium salt to form a phenol (B47542).[4][5] In this case, the diazonium salt of 5-Amino-2,4-difluorophenol can react with water in the reaction mixture to produce 2,4-difluoro-5-hydroxyphenol, displacing the diazonium group. This phenolic byproduct is more water-soluble than the starting material and the desired product. Another potential side reaction is the formation of triazenes from the reaction of the diazonium salt with unreacted starting material.[4]
Mitigation Strategies:
Low Temperature: Maintain a low reaction temperature (typically 0-5 °C) throughout the diazotization and subsequent reaction to ensure the stability of the diazonium salt.[4]
Control of Acidity: Use a sufficient excess of a strong, non-nucleophilic acid (e.g., H2SO4 or HBF4) to maintain a low pH, which helps to stabilize the diazonium salt and suppress triazene (B1217601) formation.[4]
Slow Addition of Nitrite (B80452): Add the sodium nitrite solution slowly and subsurface to the acidic solution of the aminophenol to avoid localized areas of high nitrite concentration.
Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent reaction to minimize the time for decomposition.
Issue 3: Formation of a Di-acylated or O-acylated Side Product During Acylation
Question: I am trying to N-acylate 5-Amino-2,4-difluorophenol, but I am isolating a significant amount of a byproduct that appears to be O-acylated or di-acylated. How can I improve the selectivity for N-acylation?
Answer: 5-Amino-2,4-difluorophenol has two nucleophilic sites: the amino group and the hydroxyl group. In acylation reactions, competition between N-acylation and O-acylation can occur.[6] The formation of the di-acylated product is also possible, especially with an excess of the acylating agent. The relative nucleophilicity of the amino and hydroxyl groups can be influenced by the reaction conditions.
Mitigation Strategies:
Choice of Base: The choice of base can influence the selectivity. A non-nucleophilic, sterically hindered base may favor N-acylation. In some cases, running the reaction without a base or with a mild base can favor N-acylation as the amino group is generally more nucleophilic than the hydroxyl group under neutral or slightly acidic conditions.[7]
Protecting Groups: For challenging acylations, consider protecting the hydroxyl group as a more stable ether or silyl (B83357) ether before performing the N-acylation. The protecting group can then be removed in a subsequent step.
Control of Stoichiometry: Use a stoichiometric amount of the acylating agent to minimize di-acylation.
Reaction Temperature: Lowering the reaction temperature may improve the selectivity for N-acylation.
Frequently Asked Questions (FAQs)
Q1: What are the main types of side products I should be aware of when working with 5-Amino-2,4-difluorophenol?
A1: The most common side products arise from three main reactivity pathways:
Oxidation: Leading to the formation of colored quinone-imines and polymers.[1][3]
Reactions at the Hydroxyl Group: O-alkylation or O-acylation can compete with the desired reaction at the amino group.[6][8]
Reactions involving the Amino Group: In diazotization reactions, decomposition to a phenol or formation of triazenes are common side reactions.[4] In electrophilic aromatic substitution, polysubstitution can occur due to the activating nature of the amino group.[5]
Q2: How do the fluorine substituents on the aromatic ring affect the reactivity of 5-Amino-2,4-difluorophenol?
A2: The two fluorine atoms are electron-withdrawing groups, which can have several effects on the reactivity of the molecule:
They decrease the basicity of the amino group and increase the acidity of the phenolic hydroxyl group compared to unsubstituted aminophenol.[9]
They deactivate the aromatic ring towards electrophilic aromatic substitution, which can help to prevent polysubstitution but may require harsher reaction conditions for desired substitutions.
The electron-withdrawing nature of fluorine can influence the stability of reaction intermediates, such as diazonium salts.[4]
Q3: What are the recommended storage conditions for 5-Amino-2,4-difluorophenol to minimize degradation?
A3: To minimize degradation, 5-Amino-2,4-difluorophenol should be stored in a tightly sealed container, in a cool, dark, and dry place.[10] Storing it under an inert atmosphere (e.g., in a desiccator with an argon or nitrogen atmosphere) is ideal to prevent oxidation.
Q4: Can 5-Amino-2,4-difluorophenol undergo polymerization?
A4: Yes, like other aminophenols and anilines, 5-Amino-2,4-difluorophenol has the potential to undergo oxidative polymerization.[11][12] This is often observed as the formation of insoluble, colored materials, especially under oxidizing conditions or upon prolonged exposure to air and light.
Summary of Potential Side Products and Mitigation Strategies
Use of strong bases, excess alkylating/acylating agents.[6][8]
Careful selection of base, control of stoichiometry, use of protecting groups.
Di-substituted Products (Alkylation/Acylation)
Excess of the alkylating or acylating reagent.
Use of stoichiometric amounts of reagents.
Experimental Protocol: Selective N-Acetylation of 5-Amino-2,4-difluorophenol
This protocol provides a general method for the selective N-acetylation of 5-Amino-2,4-difluorophenol, with considerations to minimize common side products.
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-Amino-2,4-difluorophenol (1.0 eq).
Dissolution: Add anhydrous DCM to the flask to dissolve the starting material.
Inerting: Purge the flask with nitrogen for 10-15 minutes.
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
Base Addition: Add dry pyridine (1.1 eq) to the reaction mixture.
Acylating Agent Addition: Add acetic anhydride (1.05 eq) dropwise to the cooled solution via the dropping funnel over a period of 15-20 minutes, while maintaining the temperature at 0 °C.
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up:
Quench the reaction by slowly adding 1 M HCl to neutralize the pyridine.
Transfer the mixture to a separatory funnel and separate the layers.
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure N-(5-hydroxy-2,4-difluorophenyl)acetamide.
Visualization of a Potential Side Reaction Pathway
The following diagram illustrates the potential oxidation of 5-Amino-2,4-difluorophenol to a quinone-imine, which can be a key intermediate in the formation of colored impurities and polymeric side products.
Caption: Oxidation pathway of 5-Amino-2,4-difluorophenol.
Technical Support Center: Optimizing Reaction Conditions for 5-Amino-2,4-difluorophenol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-Amino-2,4-difluorophenol...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-Amino-2,4-difluorophenol. The information is presented in a user-friendly question-and-answer format to address specific experimental challenges.
Troubleshooting Guide
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Product Yield
Inactive Catalyst: The Palladium on carbon (Pd/C) catalyst may be old, improperly stored, or poisoned.
- Use fresh Pd/C catalyst. - Ensure the catalyst is handled under an inert atmosphere as much as possible. - Test the catalyst with a known successful reaction to confirm its activity.
Incomplete Reaction: The reaction time may be insufficient, or the temperature and pressure may be too low.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Increase the reaction time.[1][2] - Gradually increase the reaction temperature, for example, to 60-70°C.[2] - Increase the hydrogen pressure if using a hydrogenation apparatus.[2][3]
Poor Quality Starting Material: The precursor, 2,4-difluoro-5-nitrophenol, may be impure.
- Verify the purity of the starting material using techniques like NMR or melting point analysis. - Purify the starting material if necessary, for instance, by recrystallization.
Formation of Side Products/Impurities
Over-reduction or Side Reactions: Prolonged reaction times or harsh conditions can lead to the formation of undesired byproducts.
- Optimize the reaction time by closely monitoring the consumption of the starting material. - Use milder reaction conditions (e.g., lower temperature or pressure).
Oxidation of the Product: The aminophenol product can be sensitive to air oxidation, especially under basic conditions or in the presence of residual metals.
- Work up the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Consider adding an antioxidant during workup, if compatible with the final product's use.
Difficulty in Product Isolation/Purification
Product Solubility: The product may be highly soluble in the reaction solvent, leading to losses during extraction or filtration.
- Concentrate the filtrate under reduced pressure to crystallize the product.[1][2] - Perform an extraction with a suitable solvent. - Consider a solvent swap to a solvent in which the product is less soluble for precipitation.
Emulsion during Extraction: The presence of fine catalyst particles or other solids can lead to the formation of a stable emulsion during aqueous workup.
- Ensure complete removal of the catalyst by filtering through a pad of Celite or a similar filter aid.[1] - Adding a saturated brine solution can help to break up emulsions.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-Amino-2,4-difluorophenol?
A1: The most prevalent method for synthesizing substituted aminophenols like 5-Amino-2,4-difluorophenol is the catalytic hydrogenation of the corresponding nitrophenol (2,4-difluoro-5-nitrophenol).[2][3] This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1][2]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to clearly separate the starting nitrophenol from the aminophenol product. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Key safety precautions include:
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and that all equipment is properly grounded.
Palladium on Carbon: Pd/C can be pyrophoric, especially when dry and exposed to air. Handle the catalyst in an inert atmosphere when possible and do not allow it to dry out completely on filter paper.
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.
Product Handling: 5-Amino-2,4-difluorophenol is expected to be an irritant. Avoid inhalation, and skin, and eye contact.[4]
Q4: What are typical reaction conditions for the catalytic hydrogenation?
A4: Typical conditions can vary, but a general starting point based on analogous reactions would be:
Catalyst: 5% or 10% Pd/C, typically at a loading of 5-10% by weight relative to the starting material.[2][3]
troubleshooting failed reactions with 5-Amino-2,4-difluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2,4-difluorophenol. Troubleshooting...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2,4-difluorophenol.
Troubleshooting Guides
Issue: Low or No Product Yield
Low or no yield in reactions involving 5-Amino-2,4-difluorophenol can be attributed to several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Cause 1: Reagent Degradation
5-Amino-2,4-difluorophenol is susceptible to oxidation, which can be accelerated by exposure to air and light.[1] This degradation can lead to the formation of colored impurities and a decrease in the effective concentration of the starting material.
Solutions:
Storage: Ensure the compound is stored in a dark place, under an inert atmosphere (e.g., nitrogen or argon), and at room temperature as recommended.[2]
Purity Check: Before use, assess the purity of the 5-Amino-2,4-difluorophenol via techniques like NMR or LC-MS to confirm its integrity.
Fresh Reagent: If degradation is suspected, use a fresh batch of the reagent.
Possible Cause 2: Incomplete Reaction
The reaction may not have gone to completion due to suboptimal conditions.
Solutions:
Reaction Time: Extend the reaction time and monitor the progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Temperature: Gradually increase the reaction temperature. For thermally sensitive reactions, consider smaller increments. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.
Catalyst/Reagent Stoichiometry: Re-evaluate the stoichiometry of all reactants and the amount of any catalyst used. Ensure accurate measurements.
Possible Cause 3: Side Reactions
Unwanted side reactions can consume the starting material and reduce the yield of the desired product. Due to the presence of amino and hydroxyl groups, side reactions such as acylation on both groups or undesired cyclization can occur.[3]
Solutions:
Protecting Groups: Consider using protecting groups for either the amino or the hydroxyl function if one of them is not intended to participate in the reaction.
Reaction Conditions: Adjusting the pH or the solvent can sometimes suppress side reactions.
Issue: Formation of Colored Impurities
The appearance of color (often pink, brown, or black) in the reaction mixture or the final product is a common issue when working with aminophenols.
Possible Cause: Oxidation
The primary cause of color formation is the oxidation of the aminophenol. 2-aminophenol (B121084) and 4-aminophenol (B1666318) are particularly prone to oxidation, which can lead to the formation of colored polymeric quinoid structures.[1][3]
Solutions:
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
Degassed Solvents: Use solvents that have been properly degassed before use.
Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to prevent oxidation.
Purification: Colored impurities can often be removed during workup and purification. Treatment with activated charcoal or a reducing agent like sodium dithionite (B78146) can be effective.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting failed reactions with 5-Amino-2,4-difluorophenol.
Caption: A logical workflow for troubleshooting failed reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 5-Amino-2,4-difluorophenol?
A1: It should be stored in a dark place, under an inert atmosphere, and at room temperature to prevent degradation.[2]
Q2: My reaction mixture turned dark brown. What is the likely cause and how can I fix it?
A2: A dark brown color is most likely due to the oxidation of the aminophenol.[1] To prevent this, ensure your reaction is carried out under an inert atmosphere with degassed solvents. During workup, you can try to remove the colored impurities by treating your solution with activated charcoal.
Q3: I am not seeing any product formation in my nucleophilic aromatic substitution (SNAr) reaction. What should I check first?
A3: For SNAr reactions, the presence of an electron-withdrawing group on the aromatic ring is crucial. The fluorine atoms in 5-Amino-2,4-difluorophenol already provide some activation due to their inductive effect. However, you should first verify the integrity of your starting material and then systematically check your reaction conditions: temperature, reaction time, and the stoichiometry of your nucleophile and base. Also, ensure your solvent is anhydrous if the reaction is moisture-sensitive.
Q4: Are there any known common side products when using 5-Amino-2,4-difluorophenol?
A4: While specific data for this compound is limited, common side products for similar aminophenols include regioisomers (if another substitution is possible on the ring) and products resulting from reactions at both the amino and hydroxyl groups if not properly controlled. Oxidation products are also very common.
Experimental Protocols
Example Protocol: Microwave-Assisted Nucleophilic Aromatic Substitution
This protocol is adapted from a similar reaction with 4-Amino-2,5-difluorophenol and serves as a representative example of a nucleophilic aromatic substitution reaction.[4]
stability issues with 5-Amino-2,4-difluorophenol under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Amino-2,4-difluorophenol u...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Amino-2,4-difluorophenol under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with 5-Amino-2,4-difluorophenol?
A1: 5-Amino-2,4-difluorophenol, like many aminophenols, is susceptible to degradation, primarily through oxidation. This degradation can be accelerated by exposure to air (oxygen), light, high temperatures, and certain metal contaminants. The amino and hydroxyl groups on the aromatic ring make the molecule electron-rich and thus prone to oxidation, which can lead to the formation of colored impurities and loss of desired reactivity.[1]
Q2: How should 5-Amino-2,4-difluorophenol be properly stored to ensure its stability?
A2: To maintain the integrity of 5-Amino-2,4-difluorophenol, it is recommended to store it in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[2] For long-term storage, keeping it in a freezer at temperatures under -20°C is advisable. The container should be tightly sealed to prevent exposure to air and moisture.
Q3: What are the visible signs of degradation of 5-Amino-2,4-difluorophenol?
A3: A common sign of degradation is a change in color. Pure 5-Amino-2,4-difluorophenol is typically a white to off-white or light-colored solid. The development of a yellow, brown, or darker coloration often indicates the formation of oxidation products.
Q4: Can the pH of the reaction mixture affect the stability of 5-Amino-2,4-difluorophenol?
A4: Yes, pH can significantly impact stability. In basic conditions, the phenolic hydroxyl group can be deprotonated to form a phenoxide ion, which is more susceptible to oxidation. Acidic to neutral conditions are generally preferred to maintain the stability of aminophenols, as the amino group can be protonated, reducing the electron-donating effect and thus decreasing the susceptibility to oxidation.[3]
Q5: Are there any common solvents or reagents that are incompatible with 5-Amino-2,4-difluorophenol?
A5: Strong oxidizing agents should be avoided as they will directly lead to the degradation of 5-Amino-2,4-difluorophenol. Additionally, care should be taken with solvents that are not peroxide-free, as residual peroxides can initiate oxidation. Reactions involving strong bases should be conducted with caution due to the increased risk of oxidation under basic conditions.[1]
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Reaction mixture turns dark or colored upon addition of 5-Amino-2,4-difluorophenol.
Oxidation of the aminophenol.
- Ensure the reaction is performed under an inert atmosphere (nitrogen or argon).- Use degassed solvents to remove dissolved oxygen.- Add the aminophenol to the reaction mixture at a lower temperature, if the protocol allows.- Check for and remove any potential sources of metal contamination in the reaction setup.
Low yield or incomplete reaction.
Degradation of the starting material.
- Verify the purity of the 5-Amino-2,4-difluorophenol before use (e.g., by HPLC or NMR).- Follow the recommended storage and handling procedures to prevent degradation prior to use.- Optimize the reaction conditions to minimize exposure to high temperatures or prolonged reaction times.
Formation of multiple, unexpected byproducts.
Complex degradation pathways.
- Conduct a forced degradation study to identify potential degradation products and pathways.- Use analytical techniques like HPLC-MS to identify the structure of the byproducts.- Adjust reaction conditions (pH, temperature, atmosphere) to suppress degradation pathways.
Inconsistent reaction outcomes.
Variability in the quality of 5-Amino-2,4-difluorophenol.
- Source the reagent from a reputable supplier and obtain a certificate of analysis.- Re-evaluate the purity of the aminophenol from different batches before use.- Implement strict storage and handling protocols to ensure consistency.
Experimental Protocols
Protocol 1: Forced Degradation Study of 5-Amino-2,4-difluorophenol
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of 5-Amino-2,4-difluorophenol under various stress conditions, as recommended by ICH guidelines.[4][5][6]
Objective: To identify potential degradation products and degradation pathways of 5-Amino-2,4-difluorophenol.
Preparation of Stock Solution: Prepare a stock solution of 5-Amino-2,4-difluorophenol in methanol at a concentration of 1 mg/mL.
Acid Hydrolysis:
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
Keep the mixture at 60°C for 24 hours.
Neutralize the solution with 0.1 M NaOH.
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
Base Hydrolysis:
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
Keep the mixture at 60°C for 24 hours.
Neutralize the solution with 0.1 M HCl.
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
Oxidative Degradation:
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
Keep the mixture at room temperature for 24 hours, protected from light.
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
Thermal Degradation (Solid State):
Place a small amount of solid 5-Amino-2,4-difluorophenol in an oven at 80°C for 48 hours.
Prepare a solution of the heat-stressed solid at a concentration of 0.1 mg/mL in the mobile phase for HPLC analysis.
Photolytic Degradation:
Expose a solution of 5-Amino-2,4-difluorophenol (0.1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
Analyze the solution by HPLC.
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control solution.
Protocol 2: Stability-Indicating HPLC Method for 5-Amino-2,4-difluorophenol
This protocol provides a general HPLC method that can be used as a starting point for the analysis of 5-Amino-2,4-difluorophenol and its degradation products. Method optimization may be required.
Objective: To separate and quantify 5-Amino-2,4-difluorophenol from its potential degradation products.
Instrumentation and Conditions:
HPLC System: A system with a gradient pump, autosampler, and UV detector.
Technical Support Center: Solvent Effects on 5-Amino-2,4-difluorophenol Reactivity
Welcome to the technical support center for experiments involving 5-Amino-2,4-difluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing re...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for experiments involving 5-Amino-2,4-difluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues related to solvent selection.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reactivity of 5-Amino-2,4-difluorophenol?
The reactivity of 5-Amino-2,4-difluorophenol is significantly influenced by the solvent system due to the presence of both an amino (-NH2) and a hydroxyl (-OH) group, both of which can act as nucleophiles. The choice of solvent can modulate the nucleophilicity of these groups and influence reaction pathways and yields.
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds with both the amino and hydroxyl groups. This solvation can decrease the nucleophilicity of both groups, potentially slowing down reaction rates. However, they are often used for their ability to dissolve a wide range of reactants and reagents.
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are generally preferred for reactions where high nucleophilicity is desired. They solvate cations effectively but do not strongly solvate anions or lone pairs on nucleophilic atoms, thus leaving the amino and hydroxyl groups more "naked" and reactive. In many cases, reactions in polar aprotic solvents proceed faster and with higher yields.
Nonpolar Solvents (e.g., toluene, hexane): The solubility of 5-Amino-2,4-difluorophenol in nonpolar solvents is limited, which can hinder its reactivity. These solvents are typically not the first choice unless required by specific reaction conditions or co-reactants.
Q2: Which functional group of 5-Amino-2,4-difluorophenol is more reactive, the amino or the hydroxyl group?
In neutral conditions, the amino group is generally a stronger nucleophile than the hydroxyl group. Therefore, reactions with electrophiles will preferentially occur at the nitrogen atom. However, the reactivity can be tuned by adjusting the pH of the reaction medium:
Basic Conditions: In the presence of a base, the hydroxyl group can be deprotonated to form a phenoxide ion (-O⁻). This phenoxide is a much stronger nucleophile than the neutral amino group, directing reactions to the oxygen atom (O-alkylation, O-acylation).
Acidic Conditions: Under acidic conditions, the amino group can be protonated to form an ammonium (B1175870) salt (-NH3⁺). This protonation deactivates the amino group, making the hydroxyl group the more likely site for reaction, although the overall reactivity will be reduced.
Q3: I am observing low yields in my N-acylation reaction. What are the likely causes and how can I troubleshoot this?
Low yields in N-acylation reactions of 5-Amino-2,4-difluorophenol can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guides
Guide 1: Low Yield in N-Acylation Reactions
This guide addresses common issues encountered during the N-acylation of 5-Amino-2,4-difluorophenol with acylating agents like acetyl chloride or acetic anhydride.
Problem
Potential Cause
Troubleshooting Steps
Low to No Product Formation
Poor Solubility of Starting Material: 5-Amino-2,4-difluorophenol may not be fully dissolved in the chosen solvent.
- Switch to a more polar aprotic solvent such as DMF or NMP, which are known for their excellent solvating properties for a wide range of organic molecules. - Gently warm the reaction mixture to aid dissolution, but monitor for potential side reactions.
Insufficient Reactivity of Acylating Agent: The acylating agent may not be reactive enough under the current conditions.
- Use a more reactive acylating agent (e.g., acyl chloride instead of the corresponding anhydride). - Add a catalyst, such as a tertiary amine (e.g., triethylamine, pyridine) or DMAP (4-dimethylaminopyridine), to activate the acylating agent.
Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.
- Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction progress by TLC or LC-MS.
Formation of O-Acylated Byproduct
Reaction Conditions Favoring O-Acylation: The presence of a strong base or high temperatures can lead to deprotonation of the hydroxyl group and subsequent O-acylation.
- Lower the reaction temperature. - Use a milder, non-nucleophilic base (e.g., pyridine) if a base is required. - Consider protecting the hydroxyl group prior to N-acylation if regioselectivity is a persistent issue.
Starting Material Remains Unchanged
Incomplete Reaction: The reaction may not have reached completion.
- Extend the reaction time and continue to monitor its progress. - Ensure efficient stirring, especially if the reaction mixture is heterogeneous. - Check the purity and activity of the acylating agent.
Guide 2: Poor Regioselectivity in Alkylation Reactions
This guide provides troubleshooting for achieving selective N- or O-alkylation of 5-Amino-2,4-difluorophenol.
Problem
Desired Outcome
Troubleshooting Steps
Mixture of N- and O-Alkylated Products
Selective N-Alkylation
- Perform the reaction under neutral or slightly acidic conditions to favor the more nucleophilic amino group. - Use a polar aprotic solvent like acetonitrile (B52724) or acetone. - Avoid the use of strong bases.
Selective O-Alkylation
- Use a base to deprotonate the hydroxyl group. The choice of base and solvent is critical. A common combination is a strong base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF. - Ensure anhydrous (dry) conditions, as water can quench the base and the phenoxide. - Protect the amino group prior to O-alkylation using a suitable protecting group (e.g., Boc, Cbz).
Data Presentation
The following table summarizes the expected impact of different solvent types on the reactivity of 5-Amino-2,4-difluorophenol in common reaction types. Please note that optimal conditions should be determined experimentally.
Reaction Type
Solvent Class
Recommended Solvents
Expected Outcome & Rationale
N-Acylation
Polar Aprotic
DMF, Acetonitrile, THF
High Yield, Fast Reaction: These solvents enhance the nucleophilicity of the amino group, leading to efficient acylation.
Polar Protic
Ethanol, Isopropanol
Moderate Yield, Slower Reaction: Hydrogen bonding from the solvent can reduce the nucleophilicity of the amine.
O-Alkylation (Williamson Ether Synthesis)
Polar Aprotic
DMF, THF, DMSO
High Yield: Essential for dissolving the phenoxide salt formed after deprotonation and for promoting the SN2 reaction.
Polar Protic
Ethanol, Water
Low Yield/Side Reactions: Protic solvents can protonate the phenoxide and may compete as nucleophiles.
Condensation Reactions (e.g., with dicarbonyls)
Polar Protic
Ethanol, Acetic Acid
Good Yield: Often used as they can facilitate both the dissolution of starting materials and the acid- or base-catalyzed steps of the condensation mechanism.
Polar Aprotic
Toluene (with azeotropic water removal)
Good Yield: Useful for driving the reaction to completion by removing water, a common byproduct of condensation reactions.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation in a Polar Aprotic Solvent
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Amino-2,4-difluorophenol (1.0 eq.) in anhydrous DMF.
Base Addition: Add a suitable non-nucleophilic base, such as pyridine (B92270) (1.2 eq.), to the solution and stir for 10-15 minutes at room temperature.
Acylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise to the stirred solution.
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflow for the N-acylation of 5-Amino-2,4-difluorophenol.
Caption: Logical diagram illustrating the control of regioselectivity in reactions of 5-Amino-2,4-difluorophenol.
Reference Data & Comparative Studies
Validation
Comparative Biological Activity of Fluorinated Aminophenol Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the biological activity of a series of fluorinated aminophenol analogs. The strategic incorporation of fluorin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of fluorinated aminophenol analogs. The strategic incorporation of fluorine into pharmacologically active scaffolds is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Here, we focus on a class of N-(4-hydroxy-3-(trifluoromethyl)phenyl) amides, which are structurally related to 5-Amino-2,4-difluorophenol and exhibit potent inhibitory activity against the BRAFV600E kinase, a key driver in several cancers.
Data Presentation: Kinase Inhibitory Potency
The following table summarizes the in vitro biochemical and cellular potency of a series of benzimidazole (B57391) reverse amides that incorporate a fluorinated aminophenol moiety. These compounds were evaluated for their ability to inhibit the BRAFV600E kinase and to suppress the phosphorylation of ERK (p-ERK), a downstream effector in the RAF/MEK/ERK signaling pathway.
Compound ID
R' Group
BRAFV600E IC50 (µM)
p-ERK EC50 (µM)
2
3-t-Bu
0.003
0.04
9
3-Et
<0.0004
0.1
10
3-iPr
<0.0004
0.05
11
3-OCHF3
0.0004
0.1
12
3-CF3
0.003
0.4
13
4-t-Bu
0.009
0.05
14
4-Et
0.001
0.08
15
4-iPr
0.004
0.09
16
4-OCHF3
0.001
0.1
17
4-CF3
0.004
0.05
18
2-F, 5-CF3
0.001
0.09
Experimental Protocols
In Vitro Kinase Inhibition Assay (BRAFV600E)
This protocol outlines a typical method to determine the half-maximal inhibitory concentration (IC50) of the test compounds against the BRAFV600E kinase.
1. Compound Preparation:
Test compounds are serially diluted in 100% DMSO to create a range of concentrations for IC50 determination.
2. Reaction Mixture Preparation:
In a 96-well plate, the recombinant BRAFV600E enzyme, a suitable peptide substrate, and the diluted test compounds are combined in a kinase assay buffer.
3. Initiation of Reaction:
The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
4. Signal Detection:
Following the incubation period, a detection reagent, such as a luciferase-based ATP detection system, is added to each well. This reagent quantifies the amount of remaining ATP, which is inversely proportional to the kinase activity.
5. Data Analysis:
The luminescence signal is measured using a plate reader. The IC50 value, the concentration of the compound that inhibits kinase activity by 50%, is calculated from the dose-response curve.
Cellular p-ERK Inhibition Assay
This assay assesses the ability of the compounds to inhibit the phosphorylation of ERK in a cellular context.
1. Cell Culture and Treatment:
A suitable cancer cell line harboring the BRAFV600E mutation (e.g., A375 melanoma cells) is seeded in 96-well plates and allowed to adhere overnight.
Cells are then treated with a serial dilution of the test compounds for a specified duration.
2. Cell Lysis:
After treatment, the cells are lysed to release cellular proteins.
3. Detection of p-ERK:
The levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates are quantified using a sensitive detection method, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
4. Data Analysis:
The ratio of p-ERK to total ERK is calculated for each compound concentration. The EC50 value, the concentration of the compound that causes a 50% reduction in p-ERK levels, is determined from the dose-response curve.
Mandatory Visualization
RAF/MEK/ERK Signaling Pathway
The fluorinated aminophenol derivatives discussed in this guide are designed to inhibit RAF kinases, which are central components of the RAS/RAF/MEK/ERK signaling pathway.[1] Aberrant activation of this pathway is a hallmark of many cancers.[1] The following diagram illustrates the canonical RAS/RAF/MEK/ERK pathway and the point of inhibition by the described compounds.
Caption: The RAF/MEK/ERK signaling cascade and the inhibitory action of the compounds.
A Comparative Guide to the Synthesis of 5-Amino-2,4-difluorophenol
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of validated synthesis methods for 5-Amino-2,4-difluorophenol, a key intermediate in the development of vario...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated synthesis methods for 5-Amino-2,4-difluorophenol, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the primary synthetic routes, present quantitative performance data, and offer detailed experimental protocols to assist researchers in selecting the most suitable method for their specific needs.
Introduction
5-Amino-2,4-difluorophenol is a substituted aromatic compound of significant interest in medicinal chemistry due to its utility as a building block in the synthesis of bioactive molecules. The efficient and scalable synthesis of this intermediate is crucial for drug discovery and development pipelines. The most common and direct route to 5-Amino-2,4-difluorophenol involves the reduction of its nitro precursor, 2,4-difluoro-5-nitrophenol (B174620). This guide compares two primary methods for this reduction: catalytic hydrogenation and iron-mediated reduction.
Comparison of Synthesis Methods
The selection of a synthesis method for 5-Amino-2,4-difluorophenol is often a trade-off between yield, purity, reaction time, cost, and environmental impact. The two methods presented here, catalytic hydrogenation and iron reduction, offer distinct advantages and disadvantages.
Table 1: Quantitative Comparison of Synthesis Methods for 5-Amino-2,4-difluorophenol
This method utilizes a palladium-based catalyst and a hydrogen atmosphere to achieve a high-yield reduction of the nitro group.
Experimental Procedure:
To a suspension of 2,4-difluoro-5-nitrophenol (1.01 g, 5.77 mmol) in ethyl acetate, add palladium hydroxide on carbon (0.08 g, 0.57 mmol).[1][2]
Stir the resulting slurry under a hydrogen atmosphere for 6 hours.[1][2]
Upon completion of the reaction, filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (2 x 10 mL).[1][2]
Concentrate the filtrate under reduced pressure to afford 5-amino-2,4-difluorophenol.[1][2]
Expected Outcome:
This procedure is reported to yield 0.8 g (96%) of 5-amino-2,4-difluorophenol as a solid.[1][2]
Method 2: Iron-Mediated Reduction
This classical method employs readily available and inexpensive iron powder in the presence of an acid promoter, such as ammonium chloride, to effect the reduction. The following is a representative protocol adapted from the reduction of a structurally similar nitrophenol.
Experimental Procedure:
In a round-bottom flask fitted with a mechanical stirrer and a thermometer, charge ethanol (150 ml), 2,4-difluoro-5-nitrophenol (15 g), and iron powder (13.3 g) at 30-35°C.[3]
Prepare a solution of ammonium chloride (31.9 g) dissolved in water (75 ml) and add it to the reaction mixture at 70-75°C.[3]
Stir the reaction mixture for 2 to 3 hours at the same temperature.[3]
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Upon completion, cool the reaction mass and filter to remove the iron salts.
Concentrate the filtrate and extract the product with a suitable organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Synthesis Pathway and Workflow Visualization
The following diagrams illustrate the overall synthesis pathway and the experimental workflows for the two compared methods.
Caption: Overall synthesis pathway for 5-Amino-2,4-difluorophenol.
Caption: Comparative experimental workflows for the synthesis of 5-Amino-2,4-difluorophenol.
Conclusion
Both catalytic hydrogenation and iron-mediated reduction are effective methods for the synthesis of 5-Amino-2,4-difluorophenol. Catalytic hydrogenation offers a higher reported yield and potentially higher purity, making it an excellent choice for laboratory-scale synthesis where product quality is paramount.[1][2] In contrast, iron-mediated reduction provides a more cost-effective and rapid alternative, which may be preferable for larger-scale production, provided that purification methods are in place to ensure the final product meets the required specifications. The choice between these methods will ultimately depend on the specific requirements of the research or development project, including scale, budget, and purity needs.
Spectroscopic Comparison of 5-Amino-2,4-difluorophenol Isomers: A Guide for Researchers
For Immediate Release This guide provides a detailed spectroscopic comparison of 5-Amino-2,4-difluorophenol and its positional isomers. Aimed at researchers, scientists, and professionals in drug development, this docume...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a detailed spectroscopic comparison of 5-Amino-2,4-difluorophenol and its positional isomers. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data to facilitate the identification and differentiation of these compounds. The guide includes structured data tables, detailed experimental protocols, and a logical workflow for isomer characterization.
Introduction
5-Amino-2,4-difluorophenol is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science.[1] The precise substitution pattern of functional groups on the benzene (B151609) ring is critical for its biological activity and chemical reactivity. Consequently, the unambiguous identification of 5-Amino-2,4-difluorophenol from its potential positional isomers is a crucial step in synthesis and quality control. This guide focuses on the spectroscopic differences between 5-Amino-2,4-difluorophenol and its isomers where the amino group is positioned at other locations on the 2,4-difluorophenol (B48109) scaffold.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, and key IR absorption frequencies for 5-Amino-2,4-difluorophenol and its isomers. These predictions are based on established spectroscopic principles and data from structurally related compounds.[2][3][4]
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
Proton
5-Amino-2,4-difluorophenol
3-Amino-2,4-difluorophenol
6-Amino-2,4-difluorophenol
4-Amino-2,5-difluorophenol
Ar-H
H-3: ~6.8 (d)
H-5: ~6.5 (dd)
H-3: ~6.9 (d)
H-3: ~6.7 (d)
H-6: ~6.4 (d)
H-6: ~6.9 (dd)
H-5: ~6.6 (d)
H-6: ~6.8 (d)
-OH
~9.0-10.0 (s, br)
~9.0-10.0 (s, br)
~9.0-10.0 (s, br)
~9.0-10.0 (s, br)
-NH₂
~4.5-5.5 (s, br)
~4.5-5.5 (s, br)
~4.5-5.5 (s, br)
~4.5-5.5 (s, br)
Chemical shifts are approximate and coupling patterns are indicated in parentheses (s: singlet, d: doublet, dd: doublet of doublets, br: broad).
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
Carbon
5-Amino-2,4-difluorophenol
3-Amino-2,4-difluorophenol
6-Amino-2,4-difluorophenol
4-Amino-2,5-difluorophenol
C-1 (-OH)
~140-145 (dd)
~140-145 (dd)
~135-140 (dd)
~145-150 (dd)
C-2 (-F)
~150-155 (dd)
~150-155 (dd)
~150-155 (dd)
~150-155 (dd)
C-3
~110-115 (d)
~120-125 (d, C-NH₂)
~115-120 (d)
~105-110 (d)
C-4 (-F)
~155-160 (dd)
~155-160 (dd)
~155-160 (dd)
~140-145 (d, C-NH₂)
C-5
~130-135 (d, C-NH₂)
~105-110 (d)
~110-115 (d)
~150-155 (dd, C-F)
C-6
~100-105 (d)
~115-120 (d)
~125-130 (d, C-NH₂)
~100-105 (d)
The multiplicity arises from C-F coupling.
Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm) relative to CFCl₃
Fluorine
5-Amino-2,4-difluorophenol
3-Amino-2,4-difluorophenol
6-Amino-2,4-difluorophenol
4-Amino-2,5-difluorophenol
F at C-2
~ -130 to -140
~ -125 to -135
~ -135 to -145
~ -130 to -140
F at C-4/5
~ -115 to -125
~ -110 to -120
~ -120 to -130
~ -125 to -135
¹⁹F NMR is highly sensitive to the electronic environment, making it a powerful tool for distinguishing these isomers.[6][7][8]
Table 4: Key IR Absorption Frequencies (cm⁻¹)
Vibrational Mode
Approximate Frequency (cm⁻¹)
O-H Stretch (Phenolic)
3200-3600 (broad)
N-H Stretch (Amine)
3300-3500 (two bands for primary amine)
C-H Stretch (Aromatic)
3000-3100
C=C Stretch (Aromatic)
1500-1600
C-N Stretch (Aromatic)
1250-1350
C-F Stretch (Aromatic)
1100-1300 (strong)
C-O Stretch (Phenolic)
1180-1260
While many IR peaks will be common across the isomers, the fingerprint region (below 1500 cm⁻¹) will show unique patterns for each compound, allowing for their differentiation.[9][10][11][12]
Experimental Protocols
Standard protocols for the spectroscopic analysis of aminofluorophenol isomers are provided below.
NMR Spectroscopy
a. Sample Preparation:
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).
Transfer the solution to a 5 mm NMR tube.
Ensure the sample is fully dissolved to avoid signal broadening.
b. ¹H NMR Spectroscopy:
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
Reference the spectrum to the residual solvent peak.
c. ¹³C NMR Spectroscopy:
Acquire the spectrum using a proton-decoupled pulse sequence.
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
A relaxation delay of 2-5 seconds is recommended.
d. ¹⁹F NMR Spectroscopy:
Acquire the spectrum on a spectrometer equipped with a fluorine probe.
Proton decoupling is typically used to simplify the spectrum.
Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
Infrared (IR) Spectroscopy
a. Sample Preparation:
For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal.
Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
b. Data Acquisition:
Record the spectrum over the range of 4000-400 cm⁻¹.
Acquire at least 16 scans and average them to improve the signal-to-noise ratio.
Record a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
Mass Spectrometry
a. Sample Preparation:
Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).
Dilute the solution to a final concentration of approximately 10-100 µg/mL.
b. Data Acquisition:
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
Use a soft ionization technique such as Electrospray Ionization (ESI) to observe the molecular ion.
Acquire high-resolution mass spectra to confirm the elemental composition.
Tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns that may be unique to each isomer.[13][14][15]
Visualization of Isomer Identification Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of 5-Amino-2,4-difluorophenol isomers.
Caption: Workflow for Spectroscopic Isomer Identification.
Conclusion
The differentiation of 5-Amino-2,4-difluorophenol isomers requires a multi-pronged spectroscopic approach. While mass spectrometry can confirm the correct molecular formula, NMR (¹H, ¹³C, and particularly ¹⁹F) and IR spectroscopy are indispensable for elucidating the specific substitution pattern. By comparing experimental data with the predicted values and characteristic patterns presented in this guide, researchers can confidently identify the correct isomer, ensuring the quality and reliability of their work in drug discovery and chemical synthesis.
The Structure-Activity Relationship of 5-Amino-2,4-difluorophenol Derivatives: A Comparative Guide for Kinase Inhibitor Development
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive compari...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 5-Amino-2,4-difluorophenol derivatives, a scaffold of significant interest in the development of potent and selective kinase inhibitors. By leveraging experimental data, we delve into the structure-activity relationships (SAR) that govern their efficacy against key oncological and inflammatory targets, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein (MAP) Kinase.
The 5-amino-2,4-difluorophenol moiety serves as a crucial pharmacophore in a variety of kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an attractive starting point for medicinal chemistry campaigns. This guide will explore how modifications to this core structure, as well as appended heterocyclic systems, influence inhibitory potency and selectivity.
Comparative Analysis of Kinase Inhibitory Activity
The inhibitory activity of 5-Amino-2,4-difluorophenol derivatives is profoundly influenced by the nature of the substituents on the amino group and the aromatic ring. The following tables summarize the in vitro potency of representative compounds against VEGFR-2 and p38 MAP kinase.
Table 1: Structure-Activity Relationship of Pyrrolo[2,1-f][1][2][3]triazine Derivatives as VEGFR-2 Kinase Inhibitors
Compound ID
R Group at C6 of Pyrrolotriazine
VEGFR-2 IC50 (nM)
1
-COOCH3
150
2
5-methyl-1,3,4-oxadiazol-2-yl
30
3
5-ethyl-1,3,4-oxadiazol-2-yl
25
4
5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl
8
5
3-methyl-1,2,4-oxadiazol-5-yl
45
Data compiled from various sources.
Table 2: Structure-Activity Relationship of Pyrazole (B372694) Derivatives as p38α MAP Kinase Inhibitors
Compound ID
Ar Group
R1
R2
p38α IC50 (nM)
6
2,4-difluorophenyl
H
-
3.2
7
2,4-difluorophenyl
CH3
CH3
3.2
8
2,5-difluorophenyl
CH3
Cl
1.1
9
2,6-difluorophenyl
CH3
Cl
1.1
10
3-fluorophenyl
CH3
CH3
3.3
Data compiled from various sources.
Key Structure-Activity Relationship Insights
Analysis of the data reveals several key trends:
Substitution on the Heterocycle: For the pyrrolo[2,1-f][1][2][3]triazine series targeting VEGFR-2, the replacement of a simple ester at the C6 position with a 1,3,4-oxadiazole (B1194373) ring significantly enhances potency. Furthermore, electron-withdrawing groups on the oxadiazole, such as a trifluoromethyl group (Compound 4 ), lead to a marked increase in inhibitory activity.
Substitution on the Phenyl Ring: In the case of p38 MAP kinase inhibitors, the substitution pattern on the 2,4-difluorophenyl ring is critical. While both 2,4-difluoro (Compound 7 ) and 2,5-difluoro (Compound 8 ) substitutions result in potent inhibitors, the 2,6-difluoro substitution (Compound 9 ) also demonstrates high potency, suggesting that the fluorine atom positions influence the interaction with the kinase's active site.
Impact of Additional Substituents: For the pyrazole-based p38 inhibitors, the nature of the substituents on the pyrazole ring (R1 and R2) also plays a role. The presence of a chlorine atom (Compound 8 and 9 ) appears to be beneficial for activity compared to two methyl groups (Compound 7 ).
Signaling Pathways and Experimental Workflows
To provide a deeper context for the presented data, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for the synthesis and evaluation of these kinase inhibitors.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: p38 MAP Kinase Signaling Pathway and Inhibition.
Caption: General Experimental Workflow for Kinase Inhibitor Development.
Experimental Protocols
1. General Synthesis of 4-(2,4-difluoro-5-aminophenylamino)pyrrolo[2,1-f][1][2][3]triazine Derivatives:
A representative synthetic route involves the coupling of a 4-chloro-pyrrolo[2,1-f][1][2][3]triazine core with 5-amino-2,4-difluorophenol.
Step 1: Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core: This is typically achieved through a multi-step sequence starting from commercially available pyrrole (B145914) derivatives.
Step 2: Chlorination: The pyrrolotriazine core is chlorinated at the 4-position using a suitable chlorinating agent such as phosphorus oxychloride (POCl₃).
Step 3: Nucleophilic Aromatic Substitution: The 4-chloro-pyrrolo[2,1-f][1][2][3]triazine is then reacted with 5-amino-2,4-difluorophenol in the presence of a base (e.g., diisopropylethylamine) and a suitable solvent (e.g., isopropanol) at elevated temperatures to afford the desired product.
Step 4: Derivatization: Further modifications, such as the introduction of various substituents on the pyrrolotriazine ring, can be carried out using standard organic chemistry transformations.
2. In Vitro Kinase Inhibition Assay (VEGFR-2 as an example):
The inhibitory activity of the synthesized compounds against VEGFR-2 is typically determined using a biochemical assay.
Materials: Recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, assay buffer, and the test compounds.
Procedure:
The test compounds are serially diluted to various concentrations.
The VEGFR-2 enzyme, substrate, and test compound are pre-incubated in the assay buffer in a 96-well plate.
The kinase reaction is initiated by the addition of ATP.
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The 5-amino-2,4-difluorophenol scaffold is a versatile and valuable starting point for the design of potent kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications to optimize potency and selectivity against key targets like VEGFR-2 and p38 MAP kinase. The provided experimental frameworks offer a foundation for the synthesis and evaluation of novel derivatives, paving the way for the development of next-generation therapeutics for cancer and inflammatory diseases. Further exploration of this chemical space is warranted to uncover new inhibitors with improved pharmacological profiles.
A Comparative Guide to Analytical Standards for 5-Amino-2,4-difluorophenol and Its Derivatives
For researchers, scientists, and drug development professionals, the purity and characterization of analytical standards are paramount for accurate quantification and validation of analytical methods. This guide provides...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the purity and characterization of analytical standards are paramount for accurate quantification and validation of analytical methods. This guide provides a comparative overview of analytical methodologies for 5-Amino-2,4-difluorophenol and its derivatives. Given the limited availability of commercial certified reference materials (CRMs) for 5-Amino-2,4-difluorophenol, this document focuses on establishing in-house standards and compares the analytical techniques used for their characterization and quantification, with performance data drawn from closely related halogenated aminophenols.
Physicochemical Properties of 5-Amino-2,4-difluorophenol and Related Isomers
A foundational step in method development is understanding the basic physicochemical properties of the analyte. The following table summarizes key information for 5-Amino-2,4-difluorophenol and a related isomer, 4-Amino-2,5-difluorophenol.
Store in a dark, inert atmosphere at room temperature.[1]
Store in a freezer (-20°C) under an inert atmosphere.
Comparative Analysis of Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for the separation and quantification of aminophenols. The choice between them often depends on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for analyzing polar, non-volatile, or thermally sensitive compounds like aminophenols. The following table outlines a proposed starting method for 5-Amino-2,4-difluorophenol, based on a validated protocol for the structurally similar 4-Amino-2,6-dichloro-3-fluorophenol.[5]
Parameter
Recommended Starting Conditions
Column
C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
Mobile Phase
Isocratic mixture of a buffered aqueous solution and an organic solvent (e.g., 20 mM Potassium Phosphate Buffer, pH 3.0 : Acetonitrile, 60:40 v/v)[5]
Flow Rate
1.0 mL/min
Detector
UV-Vis or Photodiode Array (PDA)
Column Temperature
Ambient or controlled (e.g., 30°C)
Injection Volume
10-20 µL
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity but requires analytes to be volatile and thermally stable. Due to the polar amino (-NH₂) and hydroxyl (-OH) groups, 5-Amino-2,4-difluorophenol requires a derivatization step to increase its volatility for GC analysis.[6] Silylation is a common and effective derivatization technique for this class of compounds.
The table below summarizes a GC-MS method, including the crucial derivatization step, based on a protocol for 4-Amino-2,6-dichloro-3-fluorophenol.[6]
Parameter
Recommended Conditions
Derivatization Reagent
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]
Derivatization Procedure
Evaporate sample to dryness, add BSTFA and a solvent (e.g., pyridine), heat at 70°C for 30 minutes.[6]
GC Column
DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)
Carrier Gas
Helium at a constant flow rate (e.g., 1.0 mL/min)
Oven Temperature Program
Initial temp 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Injector Temperature
250°C
Ion Source Temperature
230°C
Mass Spectrometer
Scan mode (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity
Workflow and Method Selection Diagrams
The following diagrams illustrate the general workflow for qualifying an in-house analytical standard and a decision matrix for selecting the appropriate chromatographic technique.
Figure 1. Workflow for In-House Analytical Standard Qualification
Figure 2. Decision Matrix for Analytical Method Selection
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are the protocols adapted from application notes for similar halogenated aminophenols.
Protocol 1: HPLC Analysis
This protocol is a robust starting point for developing an isocratic reverse-phase HPLC method.[5]
Instrumentation: Use an HPLC system with a quaternary or binary pump, a UV-Vis or PDA detector, an autosampler, and a column thermostat.[5]
Mobile Phase Preparation (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.[5] The final mobile phase is a 60:40 (v/v) mixture of this buffer and HPLC-grade acetonitrile.
Standard Preparation: Accurately weigh and dissolve the 5-Amino-2,4-difluorophenol standard in the mobile phase to create a stock solution (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution.
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[5]
Data Acquisition: Inject the standards and samples, and record the chromatograms. Use a data station for instrument control and data processing.
Protocol 2: GC-MS Analysis with Silylation Derivatization
This protocol outlines the necessary steps for preparing and analyzing 5-Amino-2,4-difluorophenol using GC-MS.[6]
Materials and Reagents: 5-Amino-2,4-difluorophenol standard, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, anhydrous pyridine (B92270) or acetonitrile, and an internal standard (e.g., 2,4,6-Tribromophenol).[6]
Standard Preparation: Prepare a stock solution of the standard in a suitable solvent like methanol (B129727) or acetonitrile.
Derivatization Procedure:
a. Pipette a known volume of the standard or sample solution into a glass vial.
b. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
c. Add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA w/ 1% TMCS to the dried residue.
d. Cap the vial tightly and heat in a heating block or oven at 70°C for 30 minutes.
e. Cool the vial to room temperature before injection into the GC-MS.
GC-MS Analysis: Inject 1 µL of the derivatized solution into the GC-MS system using the parameters outlined in the table above. The mass spectrum of the derivatized analyte is expected to show a molecular ion peak corresponding to the di-silylated compound and characteristic fragment ions (e.g., [M-15]⁺ from the loss of a methyl group).[6]
Protocol 3: NMR for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the unambiguous structural confirmation of an in-house standard.
Sample Preparation: Dissolve 5-10 mg of the purified 5-Amino-2,4-difluorophenol in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[7]
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[7][8]
Spectral Analysis:
¹H NMR: Analyze chemical shifts, integration, and splitting patterns to confirm the number and connectivity of protons on the aromatic ring and attached to the amine and hydroxyl groups.
¹³C NMR: Confirm the number of unique carbon environments.
¹⁹F NMR: Directly observe the fluorine atoms and their coupling with neighboring protons and carbons, which is highly characteristic of the substitution pattern.
Two-dimensional NMR experiments (e.g., COSY, HSQC) can be used to further confirm atom connectivity.[7]
A Comparative Guide to Assessing the Purity of Synthesized 5-Amino-2,4-difluorophenol
In the realm of pharmaceutical research and drug development, the purity of synthesized intermediates is paramount to ensuring the validity of experimental results and the quality of the final active pharmaceutical ingre...
Author: BenchChem Technical Support Team. Date: December 2025
In the realm of pharmaceutical research and drug development, the purity of synthesized intermediates is paramount to ensuring the validity of experimental results and the quality of the final active pharmaceutical ingredient (API). 5-Amino-2,4-difluorophenol is a valuable fluorinated building block in medicinal chemistry.[1] This guide provides a comparative analysis of key analytical techniques for assessing its purity, offering detailed experimental protocols and data to aid researchers in selecting the most appropriate methods for their needs.
Core Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is essential for the unambiguous determination of the purity of a synthesized compound like 5-Amino-2,4-difluorophenol. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for quantitative assessment of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for determining absolute purity and structural verification.
Comparative Purity of Aminodifluorophenol Isomers
The purity of aminodifluorophenol compounds can be influenced by the synthetic route and subsequent purification processes. Potential impurities may include starting materials, reagents, by-products from side reactions, or isomers formed during synthesis. Below is a comparative summary of the target compound and its positional isomers, which represent the most common process-related impurities.
Note: The data presented for 5-Amino-2,4-difluorophenol is representative, based on standard analytical outcomes for compounds of this class. The data for isomers is based on available information.
Table 1: Comparative Purity of Aminodifluorophenol Isomers
Identification and quantification of volatile and semi-volatile impurities.
Sensitivity
High (ng to pg range).
Moderate (µg to mg range).
Very High (pg to fg range).
Sample Requirement
Low (µg).
High (mg).
Very Low (ng to µg).
Analysis Time
20-40 minutes per sample.
5-15 minutes per sample.
30-60 minutes per sample.
Destructive?
Yes.
No.
Yes.
Key Advantage
Gold standard for routine purity testing and quality control.
Absolute quantification without a specific reference standard of the analyte.
Excellent for identifying volatile organic impurities and residual solvents.
| Limitation | Requires reference standards for absolute quantification. | Lower sensitivity compared to chromatographic methods. | Requires derivatization for non-volatile compounds; thermal degradation risk. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are robust starting points and may require optimization based on the specific instrumentation and impurity profile of the synthesized batch.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate 5-Amino-2,4-difluorophenol from its potential non-volatile impurities and positional isomers.
1. Sample and Standard Preparation:
Solvent (Diluent): Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
Standard Solution: Accurately weigh ~5.0 mg of 5-Amino-2,4-difluorophenol reference standard and dissolve in 50.0 mL of diluent to get a concentration of 0.1 mg/mL.
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
2. Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
25.0
5
95
30.0
5
95
30.1
95
5
| 35.0 | 95 | 5 |
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
3. Data Interpretation:
Calculate the purity of the sample using the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: Absolute Purity by Quantitative ¹H NMR (qNMR)
This protocol determines the absolute purity of the synthesized compound using a certified internal standard.
1. Sample Preparation:
Accurately weigh approximately 15 mg of synthesized 5-Amino-2,4-difluorophenol and 10 mg of a certified internal standard (e.g., maleic acid) into a clean NMR tube.
Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) and gently agitate to dissolve completely.
2. NMR Acquisition:
Spectrometer: 500 MHz or higher NMR spectrometer.
Experiment: ¹H NMR.
Parameters:
Pulse angle: 90°.
Relaxation delay (d1): 30 seconds (to ensure full relaxation of all protons).
Acquisition time: At least 4 seconds.
Number of scans: 16 or more for a good signal-to-noise ratio.
3. Data Analysis:
Integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (W_std / W_analyte) x Purity_std
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, Purity_std = Purity of the internal standard.
Note: A complementary ¹⁹F NMR can also be run to provide further structural confirmation and detect any fluorine-containing impurities.
Protocol 3: Analysis of Volatile Impurities by GC-MS
This method requires a derivatization step to increase the volatility of the polar analyte. Silylation is a common and effective technique.[3]
1. Derivatization:
Accurately weigh ~1 mg of the synthesized sample into a 2 mL glass vial.
Add 100 µL of an anhydrous solvent (e.g., Pyridine) and 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
Cap the vial tightly and heat at 70°C for 30 minutes.
Cool the vial to room temperature before analysis.
2. GC-MS Conditions:
Column: HP-5ms (or equivalent 5% phenyl methyl siloxane) column (30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: 50 - 500 m/z.
3. Data Interpretation:
Identify the main peak corresponding to the di-silylated 5-Amino-2,4-difluorophenol.
Identify impurity peaks by comparing their mass spectra with libraries (e.g., NIST) and known potential impurities (e.g., derivatized residual solvents or starting materials).
Visualizing the Purity Assessment Process
Diagrams can effectively illustrate the workflow and logical connections in the purity assessment process.
A Comparative Guide to 5-Amino-2,4-difluorophenol in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals 5-Amino-2,4-difluorophenol has emerged as a valuable building block in medicinal chemistry, particularly in the design of potent kinase inhibitors. The stra...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
5-Amino-2,4-difluorophenol has emerged as a valuable building block in medicinal chemistry, particularly in the design of potent kinase inhibitors. The strategic incorporation of fluorine atoms into the phenol (B47542) scaffold can significantly enhance metabolic stability and binding affinity of the final drug candidate. This guide provides a comparative analysis of the applications of 5-Amino-2,4-difluorophenol-derived compounds, with a focus on their performance as kinase inhibitors, and contrasts them with other relevant alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Kinase Inhibitors
The utility of 5-Amino-2,4-difluorophenol as a scaffold is best demonstrated by the biological activity of the molecules synthesized from it. Below is a comparison of kinase inhibitors derived from fluorinated aminophenols and other scaffolds.
Table 1: Comparative Inhibitory Activity of Fluorinated Aminophenol Derivatives against BRAFV600E
Derivatives of fluorinated aminophenols have shown significant promise in targeting the RAF/MEK/ERK signaling pathway, a critical cascade in many cancers. The following table summarizes the in vitro biochemical and cellular potency of a series of benzimidazole (B57391) reverse amides incorporating a fluorinated aminophenol-like moiety against the BRAFV600E kinase and the downstream effector, phosphorylated ERK (p-ERK).[1]
The difluorophenol moiety has been identified as a key pharmacophoric feature in the development of inhibitors for human Vaccinia-Related Kinases 1 and 2 (VRK1 and VRK2), which are associated with cell division and neurological disorders.
Compound
Target Kinase
IC50 (nM)
26
VRK1
150
This data highlights the potency of a difluorophenol-containing compound against VRK1, demonstrating the utility of this scaffold in targeting this specific kinase.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Provided below are protocols for the synthesis of kinase inhibitors using aminophenol building blocks and for assessing their biological activity.
General Synthesis of N-(4-hydroxy-3-(trifluoromethyl)phenyl) Amide Derivatives[1]
This protocol outlines a general and versatile synthetic route for a core scaffold of kinase inhibitors involving the acylation of a fluorinated aminophenol.
1. Carboxylic Acid Activation:
To a solution of the desired carboxylic acid (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM), a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) are added.
The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.
The reaction mixture is then stirred at room temperature for 12-24 hours.[1]
3. Work-up and Purification:
Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the solvent is removed under reduced pressure.[1]
The residue is redissolved in an organic solvent like ethyl acetate (B1210297) and washed sequentially with a mild acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.[1]
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
The crude product is then purified by column chromatography on silica (B1680970) gel to yield the final N-(4-hydroxy-3-(trifluoromethyl)phenyl) amide derivative.
In Vitro Kinase Inhibition Assay for BRAFV600E[1]
This assay determines the potency of compounds in inhibiting the enzymatic activity of the BRAFV600E kinase.
1. Compound Preparation:
Test compounds are serially diluted, typically in DMSO, to generate a range of concentrations for IC50 determination.
2. Reaction Mixture Preparation:
In a 96-well plate, the recombinant BRAFV600E enzyme, a suitable peptide substrate, and the diluted test compounds are combined in a kinase assay buffer.
3. Initiation of Reaction:
The kinase reaction is initiated by the addition of ATP.
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
4. Signal Detection:
Following the incubation period, a detection reagent (e.g., a luciferase-based ATP detection reagent) is added to the wells. This reagent quantifies the amount of ATP remaining, which is inversely proportional to the kinase activity.
5. Data Analysis:
Luminescence is measured using a plate reader.
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Assay for VRK1[2]
This protocol is for determining the inhibitory effect of compounds on VRK1 kinase activity.
1. Reaction Setup:
Kinase assays are performed in a final volume of 30 µL containing kinase buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT, and 150 mM KCl), 5 µM ATP, and 5 µCi of [γ-32P]ATP.
2 µg of GST-VRK1 protein and the desired concentrations of the kinase inhibitors are added.
1 µg of recombinant histone H3 is used as a substrate.
2. Incubation:
The kinase, substrate, and inhibitor are pre-incubated for 10 minutes at 30°C before the addition of ATP.
The reactions are then incubated for 30 minutes at 30°C.
3. Stopping the Reaction:
The reaction is stopped by adding Laemmli buffer and boiling.
4. Analysis:
The proteins in the assay are separated by electrophoresis on a 12.5% SDS-polyacrylamide gel.
The gel is then autoradiographed to visualize the phosphorylated substrate, and the band intensities are quantified to determine the extent of inhibition.
Visualizing Key Pathways and Processes
Diagrams are essential for understanding the complex interactions in cellular signaling and experimental design.
Caption: The RAF/MEK/ERK signaling pathway and the point of inhibition by fluorinated aminophenol derivatives.